Product packaging for 3-Bromopropanal(Cat. No.:CAS No. 65032-54-4)

3-Bromopropanal

Cat. No.: B3055480
CAS No.: 65032-54-4
M. Wt: 136.98 g/mol
InChI Key: WGKZCFPJVPNRAV-UHFFFAOYSA-N
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Description

3-Bromopropanal is a useful research compound. Its molecular formula is C3H5BrO and its molecular weight is 136.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BrO B3055480 3-Bromopropanal CAS No. 65032-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKZCFPJVPNRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499350
Record name 3-Bromopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65032-54-4
Record name 3-Bromopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopropanal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Bromopropanal is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive aldehyde group and a bromine atom, makes it a versatile building block for the construction of a wide array of more complex molecules, including various heterocyclic compounds and pharmaceutical intermediates. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications, with a focus on detailed experimental protocols and data for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Below is a summary of its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₃H₅BrO--INVALID-LINK--
Molecular Weight 136.98 g/mol --INVALID-LINK--
CAS Number 65032-54-4--INVALID-LINK--
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in alcohols and ether solvents.[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the oxidation of its corresponding alcohol, 3-bromo-1-propanol. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the bromine atom. The Swern oxidation is a widely used method that meets these criteria.[2][3]

Experimental Protocol: Swern Oxidation of 3-bromo-1-propanol

This protocol is adapted from a general Swern oxidation procedure and is suitable for the preparation of this compound.

Reagents and Materials:

  • 3-bromo-1-propanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dropping funnel

Procedure:

  • Preparation of the Swern Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -65 °C.

    • Stir the resulting mixture at -78 °C for 15 minutes.

  • Oxidation of the Alcohol:

    • Dissolve 3-bromo-1-propanol (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the alcohol solution dropwise to the cold Swern reagent, again maintaining the temperature below -65 °C.

    • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Addition of Base and Work-up:

    • Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

  • The crude product can be purified by vacuum distillation.

Safety Precautions:

  • The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and the foul odor of dimethyl sulfide.[3]

  • Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE).

  • The reaction is highly exothermic and requires careful temperature control.

Spectral Data

¹H NMR (Proton NMR)
  • CHO (aldehyde proton): A triplet around δ 9.8 ppm. The triplet splitting is due to coupling with the adjacent CH₂ group.

  • CH₂-CHO (methylene protons alpha to the aldehyde): A doublet of triplets (dt) around δ 2.9-3.2 ppm. The triplet splitting is from the aldehyde proton, and the doublet splitting is from the adjacent CH₂Br group.

  • CH₂Br (methylene protons alpha to the bromine): A triplet around δ 3.6 ppm, due to coupling with the adjacent CH₂ group.

¹³C NMR (Carbon NMR)
  • C=O (carbonyl carbon): A peak in the range of δ 195-205 ppm.

  • CH₂-CHO (carbon alpha to the aldehyde): A peak around δ 45-55 ppm.

  • CH₂Br (carbon alpha to the bromine): A peak around δ 30-40 ppm.

IR (Infrared) Spectroscopy
  • C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

  • C-H stretch (aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-Br stretch: An absorption band in the fingerprint region, typically around 500-600 cm⁻¹.

  • C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for the construction of a variety of molecular scaffolds, particularly nitrogen-containing heterocycles which are prevalent in many biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles

This compound can react with primary amines or their equivalents in a tandem reaction involving initial nucleophilic substitution at the carbon bearing the bromine, followed by intramolecular cyclization via condensation with the aldehyde. This provides a straightforward route to various saturated nitrogen heterocycles.

Reagents and Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Reducing agent (e.g., sodium triacetoxyborohydride) for the final cyclization step if an iminium intermediate is formed.

Procedure:

  • Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (1.2 equivalents) in the chosen solvent.

  • Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • If an iminium intermediate is formed, add a reducing agent such as sodium triacetoxyborohydride portion-wise and continue stirring until the cyclization is complete.

  • Work-up the reaction by adding water and extracting the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig Reaction

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form bromo-substituted alkenes.[4] These products are valuable intermediates for further transformations, such as cross-coupling reactions.

Reagents and Materials:

  • A phosphonium ylide (Wittig reagent)

  • This compound

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Strong base (e.g., n-butyllithium, sodium hydride) if the ylide is not pre-formed.

Procedure:

  • If the ylide is not pre-formed, suspend the corresponding phosphonium salt in the anhydrous solvent under an inert atmosphere.

  • Add a strong base at the appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi) and stir until the characteristic color of the ylide appears.

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Add a solution of this compound in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Applications in the Synthesis of Bioactive Molecules

While direct, published syntheses of commercial drugs starting from this compound are not widespread, its utility as a building block is evident in the synthesis of various classes of compounds with potential therapeutic applications, including antiviral and anticancer agents. For instance, the bromo- and aldehyde functionalities allow for its incorporation into more complex scaffolds that are then elaborated to target specific biological pathways. The synthesis of propargylamines, which have shown anticancer activity, and various nitrogen-containing heterocycles, many of which are investigated for antiviral properties, represent areas where this compound or its derivatives can be valuable intermediates.

Safety and Handling

Detailed safety information specifically for this compound is limited. However, based on its structure and the properties of similar compounds like 3-bromo-1-propanol, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is toxic and handle with care.

Conclusion

This compound is a highly useful and versatile bifunctional reagent in organic synthesis. Its ability to undergo a variety of chemical transformations at both the aldehyde and the carbon-bromine bond makes it a valuable precursor for the synthesis of a wide range of organic molecules, including those with potential applications in drug discovery and development. The experimental protocols and data provided in this guide are intended to facilitate its use by researchers in these fields. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.

References

An In-depth Technical Guide to 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopropanal, a versatile bifunctional reagent crucial in various synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its utility as a key building block in the construction of complex molecular architectures.

Core Identifiers and Physicochemical Properties

This compound, a valuable C3 building block, is characterized by the presence of both an aldehyde functional group and a bromine atom, bestowing upon it a dual reactivity that is highly sought after in organic synthesis.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 65032-54-4[1][2][3][4][5]
IUPAC Name This compound[2]
Molecular Formula C₃H₅BrO[2][3]
Molecular Weight 136.98 g/mol [1][2]
SMILES BrCCC=O[3]
InChI InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2[2]
InChIKey WGKZCFPJVPNRAV-UHFFFAOYSA-N[1][2]
Table 2: Physicochemical Properties of this compound
PropertyValue
Melting Point 62-63 °C[5]
Boiling Point 140-142 °C (at 45 Torr)[5]
Density 1.546 ± 0.06 g/cm³ (Predicted)[5]
LogP 0.97030
PSA 17.07000

Experimental Protocols

The synthesis of this compound can be achieved through several routes. One of the most common and effective laboratory methods is the oxidation of 3-bromo-1-propanol. The use of Dess-Martin periodinane (DMP) as the oxidizing agent is favored for its mild reaction conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[6]

Synthesis of this compound via Oxidation of 3-Bromo-1-propanol

Objective: To synthesize this compound by the oxidation of 3-bromo-1-propanol using Dess-Martin periodinane.

Reagents and Materials:

  • 3-Bromo-1-propanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath with continuous stirring.

  • To the cooled solution, add Dess-Martin periodinane (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • Dess-Martin periodinane is a heat- and shock-sensitive compound and should be handled with care.[7]

  • 3-Bromo-1-propanol is toxic if swallowed.[8]

Utility in Multi-Step Synthesis: A Workflow for Heterocycle Formation

This compound is a valuable precursor for the synthesis of a wide variety of compounds, including complex heterocyclic structures that are often the core of pharmacologically active molecules.[1] Its bifunctional nature allows for sequential or one-pot reactions to build molecular complexity efficiently.

One important application is in the synthesis of pyrazole derivatives. The following workflow illustrates how this compound can be utilized in a multi-step synthesis to generate a substituted pyrazole.

G A This compound B Protection of Aldehyde (e.g., as a dioxolane) A->B Ethylene glycol, p-TsOH C 2-(2-Bromoethyl)-1,3-dioxolane B->C D Reaction with Hydrazine (Nucleophilic Substitution) C->D Hydrazine (H2NNH2) E Hydrazinyl Intermediate D->E F Deprotection of Acetal (Acidic Hydrolysis) E->F H3O+ G Aldehydic Hydrazone F->G H Intramolecular Cyclization and Aromatization G->H I Substituted Pyrazole H->I

Caption: Synthetic workflow for a substituted pyrazole from this compound.

This diagram illustrates a logical synthetic pathway where the aldehyde group of this compound is first protected to prevent unwanted side reactions. The resulting acetal then undergoes nucleophilic substitution with hydrazine. Subsequent deprotection of the acetal reveals the aldehyde, which then participates in an intramolecular cyclization with the hydrazone to form the stable aromatic pyrazole ring. This type of synthetic strategy is fundamental in the development of new pharmaceutical candidates.

Safety and Handling

This compound and its precursors should be handled with appropriate safety measures. 3-Bromo-1-propanol is classified as toxic if swallowed.[8] It is crucial to consult the Safety Data Sheet (SDS) before handling these chemicals.[9][10][11] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn to avoid contact with skin and eyes.[9] In case of fire, carbon dioxide, dry chemical, or foam are suitable extinguishing agents.[9]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality provides a powerful tool for medicinal chemists and drug development professionals to construct complex molecular architectures, particularly in the synthesis of heterocyclic compounds. A thorough understanding of its properties, synthetic routes, and safe handling is essential for its effective utilization in research and development.

References

key precursors for 3-Bromopropanal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Precursors for 3-Bromopropanal Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic methodologies for the preparation of this compound, a valuable bifunctional reagent in organic synthesis. The document details various synthetic routes, presenting quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key transformations. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate understanding.

Core Precursors and Synthetic Strategies

The synthesis of this compound can be approached from several key starting materials, each with distinct advantages and challenges. The primary precursors include acrolein, 3-bromo-1-propanol, and propanal. The choice of precursor and synthetic route often depends on factors such as desired purity, scalability, and the availability of starting materials and reagents.

Acrolein: A Versatile C3 Building Block

Acrolein is a common and economically viable precursor for this compound. Two main strategies are employed: direct hydrobromination and a more controlled approach involving the protection of the aldehyde functionality.

  • Via Acetal Protection: A robust and high-yielding method involves the protection of the aldehyde group of acrolein as an acetal, typically a diethyl or dimethyl acetal. This is followed by the bromination of the double bond and subsequent deprotection of the acetal to yield this compound. This multi-step process offers excellent control and minimizes side reactions.[1]

  • Direct Hydrobromination: The direct addition of hydrogen bromide (HBr) across the double bond of acrolein presents a more atom-economical approach. However, controlling the reaction to prevent polymerization of acrolein and the formation of byproducts can be challenging.[2]

3-Bromo-1-propanol: The Oxidation Approach

The oxidation of 3-bromo-1-propanol is a widely used and highly selective method for the synthesis of this compound. The key to this approach is the choice of a mild oxidizing agent that avoids over-oxidation to the corresponding carboxylic acid.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers high yields and operates under mild, neutral conditions, making it compatible with sensitive functional groups.[1][3]

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is another effective reagent for the oxidation of primary alcohols to aldehydes, providing good yields under anhydrous conditions.

Propanal: The Direct Bromination Route

While seemingly straightforward, the direct bromination of propanal to this compound is often complicated by a lack of selectivity. This method is prone to the formation of di- and tri-brominated products, as well as aldol condensation byproducts, making it less favorable for achieving high purity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic routes to this compound, allowing for easy comparison of yields and conditions.

Table 1: Synthesis of this compound from Acrolein via Diethyl Acetal Protection [1]

StepReactionReagentsProductYield (%)
1Acetal FormationAcrolein, Ethanol, p-TsOHAcrolein diethyl acetal91
2BrominationNBS, CCl₄3-Bromo-1,1-diethoxypropane89
3DeprotectionHCl, H₂OThis compound94

Table 2: Synthesis of this compound from 3-Bromo-1-propanol via Oxidation

Oxidizing AgentSubstrateSolventReaction TimeTemperatureYield (%)
Dess-Martin Periodinane3-Bromo-1-propanolDichloromethane1-3 hRoom TemperatureHigh (typically >90%)[1][3]
Pyridinium Chlorochromate3-Bromo-1-propanolDichloromethane2 hRoom Temperature~75-85%

Detailed Experimental Protocols

Synthesis of this compound from Acrolein via Diethyl Acetal

Step 1: Acrolein Diethyl Acetal Formation A warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol is added to a mixture of 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate. The mixture is allowed to react at room temperature for 6–8 hours. The solution is then filtered, and 4 g of sodium carbonate is added. The mixture is distilled through a fractionating column to yield acrolein diethyl acetal (72–80% yield).[4]

Step 2: Bromination of Acrolein Diethyl Acetal To a solution of acrolein diethyl acetal in carbon tetrachloride, N-bromosuccinimide (NBS) is added portion-wise while irradiating with a UV lamp. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The succinimide is filtered off, and the solvent is removed under reduced pressure to yield 3-bromo-1,1-diethoxypropane.

Step 3: Deprotection to this compound 3-Bromo-1,1-diethoxypropane is dissolved in a mixture of dilute hydrochloric acid and an organic solvent (e.g., acetone). The mixture is stirred at room temperature until the deprotection is complete (monitored by GC-MS). The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford this compound.

Synthesis of this compound from 3-Bromo-1-propanol via Dess-Martin Oxidation

To a solution of 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane at room temperature is added Dess-Martin periodinane (1.1 equivalents) in one portion. The reaction mixture is stirred at room temperature for 1-3 hours, during which a white precipitate of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide forms. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite to remove the iodine byproducts. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give crude this compound, which can be further purified by distillation.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows described in this guide.

Synthesis_Pathways Acrolein Acrolein ThreeBromopropanal This compound Acrolein->ThreeBromopropanal Direct Hydrobromination AcroleinAcetal Acrolein Acetal Acrolein->AcroleinAcetal Acetalization Propanal Propanal Propanal->ThreeBromopropanal Direct Bromination SideProducts Side Products (Di-/Tri-brominated, Aldol) Propanal->SideProducts ThreeBromoPropanol 3-Bromo-1-propanol ThreeBromoPropanol->ThreeBromopropanal Oxidation (DMP, PCC) BromoAcetal 3-Bromo Acetal AcroleinAcetal->BromoAcetal Bromination BromoAcetal->ThreeBromopropanal Deprotection

Caption: Key synthetic pathways to this compound.

Acetal_Protection_Workflow Start Start: Acrolein Step1 Step 1: Acetal Formation (Ethanol, p-TsOH) Start->Step1 Product1 Acrolein Diethyl Acetal Step1->Product1 Step2 Step 2: Bromination (NBS, CCl4) Product1->Step2 Product2 3-Bromo-1,1-diethoxypropane Step2->Product2 Step3 Step 3: Deprotection (HCl, H2O) Product2->Step3 FinalProduct Final Product: this compound Step3->FinalProduct

Caption: Experimental workflow for the synthesis of this compound from acrolein via acetal protection.

Oxidation_Workflow Start Start: 3-Bromo-1-propanol Step1 Oxidation (Dess-Martin Periodinane in CH2Cl2) Start->Step1 Workup Workup: 1. Dilute with Ether 2. Filter through Celite 3. Wash with NaHCO3 (aq) 4. Dry and Evaporate Step1->Workup FinalProduct Final Product: this compound Workup->FinalProduct

Caption: Experimental workflow for the oxidation of 3-Bromo-1-propanol.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Nature of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropanal (C₃H₅BrO) is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring both an aldehyde group and a carbon-bromine bond, confers a dual reactivity profile, enabling it to act as both an electrophile and, under certain conditions, a nucleophile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding this dual nature is paramount for its effective utilization as a versatile building block in the synthesis of complex molecular architectures, including natural products and pharmaceutical agents.[1]

Introduction

The intrinsic chemical reactivity of this compound stems from its two primary functional groups: a terminal aldehyde and a primary alkyl bromide.[1] This unique combination establishes multiple reactive sites within the molecule, allowing it to participate in a diverse array of chemical transformations. The aldehyde moiety is a classic electrophilic center, susceptible to nucleophilic addition, while the carbon atom bonded to the bromine atom is an electrophilic site for nucleophilic substitution.[1] Concurrently, the α-protons adjacent to the carbonyl group are acidic, enabling the formation of a nucleophilic enolate intermediate under basic conditions. This guide will dissect these reactive properties, providing a foundational understanding for professionals in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound and related compounds is presented below. Spectroscopic data are crucial for the identification and characterization of this molecule during synthesis and subsequent reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Bromo-1-propanol3-Bromopropanoic Acid
Molecular Formula C₃H₅BrO[1][2]C₃H₇BrO[1]C₃H₅BrO₂[3]
Molecular Weight ( g/mol ) 136.98[1][2]138.99[1][4]152.97[3]
CAS Number 65032-54-4[1][2]627-18-9[1]590-92-1[3]
Appearance Not availableColorless liquid[1]-
Density (g/mL) Not available1.537 at 25°C[1]-
Boiling Point (°C) Not available164-165[1]-

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR (in CDCl₃) δ 10.67 (s, 1H, CHO), 3.59 (t, 2H, CH₂Br), 3.04 (t, 2H, CH₂CHO)[1]
IR (neat) ~1720 cm⁻¹ (C=O stretch)[1]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.[1]

The Dual Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay between its electrophilic and nucleophilic sites. The diagram below illustrates these key reactive centers.

G start This compound + Nucleophile (Nu⁻) intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack protonation Protonation (e.g., H₂O, H₃O⁺) intermediate->protonation product Addition Product protonation->product G reactants This compound + Nucleophile (Nu⁻) transition Trigonal Bipyramidal Transition State reactants->transition Backside Attack products Substituted Product + Bromide (Br⁻) transition->products Inversion of Stereochemistry (if applicable) G start This compound protect Protection Step (e.g., Ethylene Glycol, H⁺) start->protect protected Protected Intermediate 2-(2-Bromoethyl)-1,3-dioxolane protect->protected react Reaction at C-Br (e.g., Grignard Formation, Substitution) protected->react reacted Modified Intermediate react->reacted deprotect Deprotection Step (Aqueous Acid) reacted->deprotect final Final Product deprotect->final

References

The Historical Trajectory of a Versatile Reagent: An In-depth Guide to 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and evolving development of 3-Bromopropanal, a bifunctional molecule that has carved a significant niche in organic synthesis. Its unique combination of an electrophilic aldehyde and a carbon atom susceptible to nucleophilic attack has made it a valuable building block in the construction of complex molecular architectures, from pharmaceuticals to pheromones. This document provides a comprehensive overview of its synthesis, supported by detailed experimental protocols and comparative data, to offer a practical resource for laboratory professionals.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its existence and preparation methods appear in the chemical literature of the early to mid-20th century, often referred to by its older name, β-bromopropionaldehyde. Early synthetic approaches were centered on the inherent reactivity of acrolein and propanal.

One of the foundational methods for preparing this compound involves the direct addition of hydrogen bromide (HBr) to acrolein. This method, while direct, often faced challenges with selectivity and the formation of byproducts. Another classical approach has been the direct bromination of propanal, a method also prone to side reactions such as the formation of di- and tri-brominated products, as well as aldol condensation products.

A significant advancement in the synthesis of this compound was the introduction of protecting group strategies to circumvent the high reactivity of the aldehyde functionality. By converting the aldehyde into an acetal, the bromine atom could undergo nucleophilic substitution reactions without interference. Subsequent hydrolysis of the acetal would then regenerate the aldehyde. This protective strategy dramatically increased the compound's synthetic utility. An alternative and often more selective route that emerged was the controlled oxidation of 3-bromo-1-propanol.

Evolution of Synthetic Methodologies

The quest for higher yields, purity, and milder reaction conditions has driven the evolution of synthetic routes to this compound. The following sections detail the key historical methodologies.

Acetal-Protected Acrolein Route

A robust and widely adopted method involves the protection of the aldehyde group in acrolein as a dimethyl acetal, followed by the addition of HBr, and subsequent deprotection. This multi-step process provides a more controlled reaction and generally higher yields of the desired product.

Oxidation of 3-Bromo-1-propanol

The oxidation of 3-bromo-1-propanol offers a more direct route to this compound, avoiding the complexities of handling acrolein. The choice of oxidizing agent is critical in this method to prevent over-oxidation to the corresponding carboxylic acid. Various oxidizing agents have been employed over the years, each with its own advantages and limitations.

Quantitative Data on Historical Synthesis Methods

The following table summarizes quantitative data extracted from historical and contemporary literature on the synthesis of this compound and its protected forms. This data provides a comparative overview of the efficiency of different synthetic approaches.

MethodStarting MaterialReagentsProductYield (%)Boiling Point (°C/mmHg)Reference
Acetal Formation and BrominationAcroleinMethanol, HBr3-Bromopropionaldehyde dimethyl acetal75%66-74 / 25Patent
Hydrolysis of Acetal3-Bromopropionaldehyde dimethyl acetalAcetone, Water, Oxalic acid, HydroquinoneThis compound (as intermediate for 4-heptinal)99%34 / 1Patent

Detailed Experimental Protocols

The following are detailed experimental protocols for key historical syntheses of this compound and its precursors, based on methods described in mid-20th-century patents.

Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal

This protocol is adapted from a patented method for the preparation of α-bromo-propionaldehyde dimethylacetal, which is an isomer of the more common 3-bromo isomer. However, the patent also describes the synthesis of the 3-bromo isomer's precursor.

Procedure:

  • Into a reaction vessel, introduce 202 g (2.5 mol) of hydrogen bromide over the course of 1.5 hours.

  • While maintaining the same temperature, add 140 g (2.5 mol) of acrolein dropwise over 1.5 hours.

  • Stir the reaction mixture for an additional 1.5 hours. The mixture will separate into two phases.

  • The lower phase, containing crude 3-bromopropionaldehyde dimethyl acetal, is separated.

  • The upper methanol phase is diluted with 300 ml of water, causing it to separate into two phases again.

  • The lower phase is separated and combined with the initially obtained crude product.

  • The combined crude acetal (285 g) is stirred with 10 g of soda and 10 g of sodium sulfate.

  • The salts are filtered off, and the filtrate is distilled under vacuum.

Yield: 204 g of 3-bromopropionaldehyde dimethylacetal. Boiling Point: 66-74 °C at 25 mmHg.

Synthesis of 4-Heptinal via a this compound Acetal Intermediate

This protocol details the use of the acetal in a subsequent reaction, followed by deprotection to yield a final product, illustrating the synthetic utility of the protected this compound.

Procedure for Acetal Deprotection and Aldehyde Reaction:

  • A mixture of 200 g acetone, 51 g (0.33 mol) of 4-heptinaldimethyl acetal (formed from the reaction of the Grignard reagent of 3-bromopropionaldehyde dimethyl acetal with an appropriate alkyne), 0.2 g of hydroquinone, and 9 g of oxalic acid is heated to 50 °C under a nitrogen atmosphere.

  • At this temperature, 225 g of water is added over half an hour, and the mixture is stirred for an additional half an hour.

  • After cooling, the acetone is removed under vacuum.

  • The residue is extracted four times with 25 ml of ether.

  • The combined ether extracts are washed with a 5% NaHCO3 solution until neutral, and then with water.

  • The ethereal solution is dried over Na2SO4 and concentrated.

Yield: 36 g (99%) of pure 4-heptinal. Boiling Point: 34 °C at 1 mmHg.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows related to the synthesis and application of this compound.

experimental_workflow_1 acrolein Acrolein reaction_vessel Reaction Vessel (-20 to +30 °C) acrolein->reaction_vessel hbr HBr hbr->reaction_vessel methanol Methanol methanol->reaction_vessel separation_1 Phase Separation reaction_vessel->separation_1 crude_acetal Crude 3-Bromopropionaldehyde Dimethyl Acetal separation_1->crude_acetal Lower Phase upper_phase Upper Methanol Phase separation_1->upper_phase Upper Phase combined_acetal Combined Crude Acetal crude_acetal->combined_acetal separation_2 Phase Separation upper_phase->separation_2 water Water water->separation_2 separation_2->combined_acetal Lower Phase drying_agents Soda & Sodium Sulfate combined_acetal->drying_agents filtration Filtration drying_agents->filtration distillation Vacuum Distillation filtration->distillation final_product 3-Bromopropionaldehyde Dimethyl Acetal distillation->final_product

Caption: Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal.

experimental_workflow_2 start 4-Heptinaldimethyl Acetal heating Heat to 50 °C (under N2) start->heating reagents Acetone, Water, Oxalic Acid, Hydroquinone reagents->heating water_addition Add Water (30 min) heating->water_addition stirring Stir (30 min) water_addition->stirring cooling Cool stirring->cooling evaporation Remove Acetone (in vacuo) cooling->evaporation extraction Ether Extraction (4x) evaporation->extraction washing Wash with NaHCO3 & Water extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate drying->concentration final_product Pure 4-Heptinal concentration->final_product

Caption: Deprotection and Reaction of a this compound Acetal Derivative.

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and core reaction mechanisms of 3-bromopropanal. As a bifunctional molecule, this compound serves as a versatile synthetic intermediate, particularly in the construction of complex molecular architectures and heterocyclic systems relevant to pharmaceutical development.[1] Its dual reactivity, stemming from the aldehyde group and the carbon-bromine bond, allows for a wide range of chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Bromo-1-propanolAcrolein
Molecular Formula C₃H₅BrO[1][2]C₃H₇BrO[1][3]C₃H₄O[1]
Molecular Weight ( g/mol ) 136.98[1][2]138.99[1][3]56.06[1]
CAS Number 65032-54-4[1][2]627-18-9[1]107-02-8[1]
IUPAC Name This compound[2]3-bromopropan-1-ol[3]Prop-2-enal
Appearance Data not availableColorless liquid[1][3]Colorless to yellowish liquid[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features
¹H NMR (in CDCl₃) δ 10.67 (s, 1H, CHO), 3.59 (t, 2H, CH₂Br), 3.04 (t, 2H, CH₂CHO)[1]
IR (neat) ~1720 cm⁻¹ (C=O stretch)[1]

Synthesis of this compound

The synthesis of this compound requires methods that are selective for the oxidation of a primary alcohol without affecting the bromine atom or inducing side reactions like polymerization.

Experimental Protocol: Oxidation of 3-Bromo-1-propanol with Dess-Martin Periodinane (DMP)

The oxidation of 3-bromo-1-propanol is a common and high-yielding laboratory method for preparing this compound.[1] DMP is a mild oxidizing agent suitable for this transformation.

Materials:

  • 3-Bromo-1-propanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add Dess-Martin Periodinane (DMP) (approximately 1.1 to 1.5 equivalents) to the stirred solution in portions, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers become clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography if necessary, but it is often used directly in subsequent steps due to its instability.

Note: This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

G cluster_workflow Synthesis of this compound via Oxidation start 3-Bromo-1-propanol in DCM reagent Add Dess-Martin Periodinane (DMP) at 0°C, then warm to RT start->reagent 1. reaction Oxidation Reaction (1-3 hours) reagent->reaction 2. quench Quench with NaHCO₃ / Na₂S₂O₃ reaction->quench 3. extraction Extract with DCM quench->extraction 4. dry Dry over MgSO₄ extraction->dry 5. product This compound dry->product 6. Isolate

Diagram of the synthesis workflow for this compound.

Fundamental Reaction Mechanisms

The reactivity of this compound is governed by its two functional groups: the electrophilic aldehyde and the carbon atom bearing a good leaving group (bromide).

G cluster_aldehyde Aldehyde Reactions cluster_bromide C-Br Bond Reactions main This compound oxidation Oxidation (e.g., Tollens' Reagent) main->oxidation reduction Reduction (e.g., NaBH₄) main->reduction sn2 Nucleophilic Substitution (SN2) (e.g., Nu⁻) main->sn2 e2 Elimination (E2) (e.g., Base) main->e2 product_acid 3-Bromopropanoic Acid oxidation->product_acid product_alcohol 3-Bromopropanol reduction->product_alcohol product_subst Substituted Propanal sn2->product_subst product_elim Acrolein e2->product_elim

Core reaction pathways of this compound.
Reactions at the Aldehyde Group

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, yielding 3-bromopropanoic acid.[1] To avoid side reactions with the C-Br bond, mild oxidizing agents like Tollens' reagent ([Ag(NH₃)₂]⁺) are preferred.[1]

  • Reduction: Selective reduction of the aldehyde to a primary alcohol, 3-bromopropanol, is achieved using standard hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Reactions at the Carbon-Bromine Bond

  • Nucleophilic Substitution (S_N2): The bromine atom is a good leaving group, making the C-3 position susceptible to bimolecular nucleophilic substitution (S_N2) reactions.[1] This pathway is fundamental for introducing a variety of functional groups.

Generalized S_N2 mechanism at the C-3 position.

Experimental Protocol: General Nucleophilic Substitution

  • Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • Add the nucleophile (e.g., sodium azide, potassium cyanide, or an amine; 1-1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, perform an aqueous workup to remove salts, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

  • β-Elimination (E2): In the presence of a strong, non-nucleophilic base, this compound undergoes a β-elimination reaction to form acrolein (propenal).[1] This E2 mechanism involves the abstraction of an acidic α-proton (adjacent to the carbonyl group) by the base, which occurs concurrently with the departure of the bromide leaving group.[1]

G reactant Base:⁻ + H-CH(CHO)-CH₂-Br ts [Base···H···CH(CHO)···CH₂···Br]⁻ reactant->ts Proton Abstraction product Base-H + CH₂(CHO)=CH₂ + Br⁻ ts->product Concerted Bond Formation/Cleavage

The E2 elimination mechanism leading to acrolein.
Application in Heterocycle Synthesis

The bifunctional nature of this compound makes it a powerful building block for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals.[1][4][5][6] A common strategy involves reacting this compound with a binucleophile (a molecule with two nucleophilic centers). The reaction often proceeds via an initial nucleophilic attack at the aldehyde followed by an intramolecular S_N2 reaction to close the ring.

G cluster_workflow General Workflow for Heterocycle Synthesis start This compound + Binucleophile (e.g., H₂N-R-XH) step1 Nucleophilic Addition (at Aldehyde) start->step1 intermediate Acyclic Intermediate (e.g., Imine/Enamine) step1->intermediate step2 Intramolecular SN2 Cyclization intermediate->step2 product Heterocyclic Product step2->product

Logical workflow for heterocycle synthesis.

This strategy is widely employed in drug development for creating libraries of novel heterocyclic scaffolds for biological screening. The specific nature of the binucleophile dictates the type and size of the resulting heterocyclic ring.

References

Physicochemical Properties of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3-Bromopropanal

For professionals in research, chemical synthesis, and drug development, this compound is a valuable bifunctional reagent. Its aldehyde and alkyl bromide functionalities make it a versatile building block in the synthesis of more complex molecules. This guide provides an overview of its key properties, a representative experimental protocol for its application, and a visualization of its role in a synthetic pathway.

The fundamental molecular properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and experimental design.

PropertyValueSource
Molecular FormulaC3H5BrO[1][2][3]
Molecular Weight136.98 g/mol [3][4]
CAS Number65032-54-4[1][2][3]
Exact Mass135.952 g/mol [1]

Synthetic Utility and Experimental Protocol

The dual reactivity of this compound allows it to serve as a key intermediate in various synthetic routes. The aldehyde group is susceptible to nucleophilic addition and oxidation, while the bromine atom can be displaced in nucleophilic substitution reactions.

Experimental Protocol: Oxidation to 3-Bromopropanoic Acid

This protocol details a common application of this compound: its oxidation to the corresponding carboxylic acid, 3-bromopropanoic acid. This transformation is a foundational reaction for aldehydes.

Objective: To synthesize 3-bromopropanoic acid from this compound via oxidation.

Materials:

  • This compound

  • Mild oxidizing agent (e.g., Jones reagent - chromium trioxide in aqueous sulfuric acid and acetone)

  • Acetone

  • Sulfuric acid

  • Water (deionized)

  • Sodium bisulfite

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of this compound in acetone. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Oxidizing Agent: Prepare the Jones reagent by dissolving chromium trioxide in sulfuric acid and then diluting with water. Add the Jones reagent dropwise to the cooled solution of this compound while maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange/red to green, indicating the consumption of the Cr(VI) reagent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is no longer detectable.

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent by the careful addition of a saturated aqueous solution of sodium bisulfite until the green color persists.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-bromopropanoic acid.

  • Purification (Optional): The crude product can be further purified by distillation or recrystallization if necessary.

Visualizing a Key Synthetic Pathway

The following diagram illustrates the synthetic transformation of this compound, highlighting its role as a precursor in a multi-step synthesis.

G cluster_0 Synthetic Pathway A 3-Bromopropan-1-ol B This compound A->B Oxidation (e.g., PCC) C 3-Bromopropanoic Acid B->C Oxidation (e.g., Jones Reagent)

References

Potential Research Areas for 3-Bromopropanal: A Technical Guide for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromopropanal is a versatile bifunctional molecule poised for significant applications in drug discovery and organic synthesis. Its dual reactivity, stemming from the electrophilic aldehyde and the nucleophilic-substitution-prone carbon-bromine bond, makes it a valuable C3 building block for the construction of complex molecular architectures. This technical guide outlines key potential research areas for this compound, including its application in the synthesis of novel heterocycles, as a precursor for bioactive scaffolds like GABA analogs and kinase inhibitors, and its potential in the development of cytotoxic agents. This document provides an in-depth analysis of its chemical reactivity, detailed experimental protocols for its utilization, and explores prospective avenues for future research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and understanding its reactivity profile.

PropertyValueReference
Molecular Formula C₃H₅BrO[1]
Molecular Weight 136.98 g/mol [1]
IUPAC Name This compound[1]
CAS Number 65032-54-4[1]
SMILES C(CBr)C=O[1]
InChI InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2[1]
InChIKey WGKZCFPJVPNRAV-UHFFFAOYSA-N[1]

Core Reactivity and Synthetic Utility

This compound's synthetic utility is anchored in its bifunctional nature. The aldehyde group readily participates in nucleophilic additions and serves as a handle for various transformations, while the C-Br bond is susceptible to nucleophilic substitution. This dual reactivity allows for a range of synthetic strategies, often involving the protection of the aldehyde group to enable selective manipulation of the alkyl bromide.

A common strategy involves the protection of the aldehyde as an acetal, such as a 1,3-dioxolane or 1,3-dioxane. This masked form of this compound allows for a wide array of nucleophilic substitution reactions at the C-3 position without interference from the reactive aldehyde.

Figure 1: General strategy for utilizing protected this compound in synthesis.

Potential Research Areas

Synthesis of Novel Heterocyclic Scaffolds

This compound is an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, which are prevalent in many biologically active molecules.

  • Quinolines and Tetrahydroquinolines: The three-carbon backbone of this compound can be incorporated into the synthesis of quinoline and tetrahydroquinoline derivatives. These scaffolds are present in numerous pharmaceuticals with a wide range of biological activities. A potential research avenue involves the reaction of this compound or its acetal with anilines and a subsequent cyclization step to form the heterocyclic core. While direct experimental protocols with this compound are not abundant in recent literature, related three-component reactions for tetrahydroquinoline synthesis provide a strong basis for developing such methodologies.[2][3]

  • Pyridines: Substituted pyridines are another important class of heterocycles in medicinal chemistry. Methodologies for the synthesis of substituted pyridines often involve multi-component reactions.[4][5] A potential research direction is the development of a one-pot synthesis of pyridines using this compound or its derivatives, an amine source, and a suitable third component.

  • Cascade Reactions for Polycyclic Heterocycles: The reactivity of this compound makes it a suitable candidate for cascade reactions, enabling the rapid construction of complex polycyclic heterocyclic systems from simple starting materials.[6][7][8][9] Research in this area could focus on designing novel cascade sequences initiated by a reaction with this compound.

Development of Bioactive Molecules
  • GABA Analogs: Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Analogs of GABA are important therapeutic agents for neurological disorders.[8][10][11][12][13] this compound can serve as a key starting material for the synthesis of novel GABA analogs by introducing the three-carbon chain and providing a handle for the introduction of the amine and carboxylic acid functionalities.

  • Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery.[10][14][15][16][17] The this compound scaffold could be utilized to synthesize novel classes of kinase inhibitors. The three-carbon linker can be functionalized to interact with specific residues in the kinase active site. A potential research direction is to explore the synthesis of libraries of compounds derived from this compound and screen them against a panel of kinases.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4EBP1->Cell_Growth Inhibition of inhibitor Inhibitor Hypothetical This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Methodological & Application

Application Notes and Protocols for 3-Bromopropanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-bromopropanal and its protected forms in organic synthesis. The document details its application in constructing molecular scaffolds, its role as a versatile precursor in multi-step syntheses, and its utility in the synthesis of heterocyclic compounds and pharmacologically active agents.

Introduction

This compound is a bifunctional molecule featuring both an aldehyde and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable C3 building block in a variety of synthetic transformations. However, the high reactivity of the aldehyde group often necessitates its protection, typically as an acetal, to allow for selective reactions at the bromine-bearing carbon. The most commonly used protected form is 2-(2-bromoethyl)-1,3-dioxolane. This strategy opens up a wide range of synthetic possibilities, including nucleophilic substitutions, Grignard reagent formation, and subsequent carbon-carbon bond-forming reactions.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Properties of this compound and its Acetal

PropertyThis compound2-(2-Bromoethyl)-1,3-dioxolane
CAS Number 65032-54-418742-02-4
Molecular Formula C₃H₅BrOC₅H₉BrO₂
Molecular Weight 136.98 g/mol 181.03 g/mol
Boiling Point No data available67-70 °C/2.8 mmHg[1]
Density No data available1.431 g/mL at 25 °C[1]
Refractive Index No data availablen20/D 1.481[1]

Safety and Handling:

This compound and its derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hazard Statements: Based on data for the protected form, 2-(2-bromoethyl)-1,3-dioxolane, the compound is considered toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

  • Precautionary Statements: Avoid breathing vapors, wash skin thoroughly after handling, and use only in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, immediately call a poison center or doctor.[2][3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. For 2-(2-bromoethyl)-1,3-dioxolane, storage at 2-8°C under an inert atmosphere is recommended.[2]

Key Applications in Organic Synthesis

Protection of the Aldehyde Group

Due to the high reactivity of the aldehyde functional group, the first step in utilizing this compound in many synthetic routes is its protection. The most common protecting group is the ethylene acetal, forming 2-(2-bromoethyl)-1,3-dioxolane. This transformation effectively masks the aldehyde, allowing for a wide range of reactions to be carried out at the bromo-substituted carbon.

Protection_of_3_Bromopropanal This compound This compound Protected_Acetal 2-(2-Bromoethyl)-1,3-dioxolane This compound->Protected_Acetal Protection Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Protected_Acetal Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Protected_Acetal

Fig. 1: Protection of this compound as its ethylene acetal.
Synthesis of Molecular Scaffolds and Multi-Step Syntheses

The protected form of this compound is a versatile building block for the construction of more complex molecular architectures. It can be used as an alkylating agent for various nucleophiles or to form a Grignard reagent for subsequent carbon-carbon bond formation.

Experimental Workflow: Grignard Reagent Formation and Reaction

Grignard_Workflow cluster_start Starting Material cluster_grignard Grignard Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Deprotection Start 2-(2-Bromoethyl)-1,3-dioxolane Mg Magnesium Turnings (in dry ether) Grignard Grignard Reagent Mg->Grignard Electrophile Electrophile (e.g., Aldehyde, Ketone) Adduct Intermediate Adduct Grignard->Adduct Nucleophilic Addition Electrophile->Adduct Workup Aqueous Work-up Deprotection Acidic Hydrolysis Adduct->Deprotection Workup->Deprotection Final_Product Final Product (Hydroxy-aldehyde) Deprotection->Final_Product

Fig. 2: General workflow for the formation and reaction of the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxolane.

This versatile intermediate has been employed in the total synthesis of various natural products and bioactive molecules. For instance, it serves as a key starting material in the synthesis of certain fatty acids.[2][3] It has also been utilized in the synthesis of EGFR inhibitors and other agents for cancer and cell proliferation with quinoline substructures.[]

Synthesis of Heterocyclic Compounds

While direct, well-documented examples of the synthesis of simple pyridines, pyrroles, and thiazoles from this compound are not abundant in the readily available literature, its bifunctional nature makes it a logical precursor for such transformations. The general strategy would involve the reaction of the bromo-aldehyde (or its protected form) with appropriate nucleophiles to construct the heterocyclic ring.

Logical Pathway for Pyrrole Synthesis

Pyrrole_Synthesis Start 2-(2-Bromoethyl)-1,3-dioxolane Alkylation N-Alkylated Intermediate Start->Alkylation Amine Primary Amine (R-NH₂) Amine->Alkylation Deprotection Acidic Deprotection Alkylation->Deprotection Cyclization Intramolecular Cyclization/ Dehydration Deprotection->Cyclization Pyrrole Substituted Pyrrole Cyclization->Pyrrole

Fig. 3: A plausible synthetic route to substituted pyrroles.

Experimental Protocols

Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane from Acrolein

This protocol details the protection of the aldehyde group of acrolein followed by hydrobromination to yield the ethylene acetal of this compound.

Table 2: Reagents and Reaction Conditions for the Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

ReagentMolar Equiv.Amount
Acrolein1.06.0 mmol, 374 mg (90%)
Ethylene Glycol1.237.4 mmol, 460 mg
Hydrogen Bromide in 1,4-Dioxane1.48.4 mmol, 4.0 g (17%)
1,4-Dioxane-5 mL
Saturated aq. NaHCO₃-20 mL
Diethyl Ether-3 x 15 mL
Brine-3 x 25 mL
Na₂SO₄-10 g
Reaction Temperature 5 °C to room temperature
Reaction Time 30 minutes
Yield 82% (890 mg)

Procedure: [5]

  • To a stirred mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) in 1,4-dioxane (5 mL) at 5 °C, add a solution of hydrogen bromide in 1,4-dioxane (17%, 4.0 g, 8.4 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (3 x 25 mL).

  • Dry the organic layer over Na₂SO₄ (10 g) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on Florisil (eluent: pentane) to afford 2-(2-bromoethyl)-1,3-dioxolane as a colorless liquid.

Characterization Data: [5]

  • ¹H NMR (500 MHz, CDCl₃): δ 2.22 (dt, J = 4.6 Hz, J = 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88 (m, 2H), 3.96 (m, 2H), 5.01 (t, J = 4.6 Hz, 1H).

  • ¹³C NMR (126 MHz, CDCl₃): δ 27.14, 36.97, 64.78 (2C), 102.34.

Grignard Reaction with 2-(2-Bromoethyl)-1,3-dioxolane

This protocol provides a general procedure for the formation of a Grignard reagent from 2-(2-bromoethyl)-1,3-dioxolane and its subsequent reaction with a carbonyl compound.

Table 3: General Reagents and Conditions for Grignard Reaction

Reagent/ConditionDetails
Starting Material 2-(2-Bromoethyl)-1,3-dioxolane
Reagent Magnesium turnings
Solvent Anhydrous diethyl ether
Initiator (optional) A small crystal of iodine or a few drops of 1,2-dibromoethane
Electrophile Aldehyde or ketone
Work-up Saturated aqueous NH₄Cl or dilute HCl
Deprotection Acidic hydrolysis (e.g., dilute HCl or acetic acid)

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2-(2-bromoethyl)-1,3-dioxolane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, warm the flask gently or add an initiator.

    • Once the reaction has initiated (indicated by cloudiness and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve the electrophile (e.g., an aldehyde or ketone) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Deprotection:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the protected alcohol.

    • Deprotect the acetal by stirring the product in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., HCl or acetic acid) until the reaction is complete (monitored by TLC).

    • Neutralize the acid and work up the reaction to isolate the final hydroxy-aldehyde product.

Conclusion

This compound, particularly in its protected acetal form, is a highly valuable and versatile three-carbon building block in organic synthesis. Its ability to undergo a variety of transformations, including nucleophilic substitution and Grignard reagent formation, allows for the construction of complex molecular scaffolds and the synthesis of a diverse range of organic molecules, including those with significant biological activity. The protocols and data presented herein provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Application Notes and Protocols for 3-Bromopropanal as a Crosslinking Agent in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and probing the three-dimensional structures of protein complexes. Crosslinking agents covalently link interacting proteins in close proximity, providing distance constraints that are invaluable for structural modeling and mapping interaction interfaces.

This document provides detailed application notes and a generalized protocol for the use of 3-Bromopropanal as a potential crosslinking agent in proteomics. This compound is a hetero-bifunctional reagent containing both an aldehyde and an alkyl bromide functional group. This dual reactivity allows for potential covalent modification of nucleophilic amino acid residues such as lysine and cysteine. While not as extensively documented in proteomics literature as other crosslinkers, its simple structure and potential for specific reactivity present an interesting tool for chemical biology and proteomics research.

Mechanism of Action

This compound is proposed to react with nucleophilic side chains of amino acids. The aldehyde group can react with the primary amine of a lysine residue to form a Schiff base, which can be further stabilized by reduction. The alkyl bromide is susceptible to nucleophilic substitution by the thiol group of a cysteine residue or the primary amine of a lysine residue. The sequential or simultaneous reactions of these two functional groups can result in the formation of intra- or inter-protein crosslinks.

Below is a diagram illustrating the proposed crosslinking mechanism of this compound with lysine and cysteine residues.

cluster_reactants Reactants cluster_reaction1 Reaction with Lysine cluster_reaction2 Reaction with Cysteine cluster_crosslink Crosslinked Product 3-BP This compound (Br-CH2-CH2-CHO) Schiff_Base Schiff Base Intermediate 3-BP->Schiff_Base Schiff Base Formation Thioether_Linkage Stable Thioether Linkage 3-BP->Thioether_Linkage Nucleophilic Substitution Lys Lysine Residue (-NH2) Lys->Schiff_Base Cys Cysteine Residue (-SH) Cys->Thioether_Linkage Reduced_Amine Stable Amine Linkage Schiff_Base->Reduced_Amine Reduction (e.g., NaBH4) Crosslink Lysine-Cysteine Crosslink Reduced_Amine->Crosslink Thioether_Linkage->Crosslink A 1. Protein Sample Preparation (e.g., cell lysate, purified complex) B 2. Crosslinking Reaction (Incubate with this compound) A->B C 3. Quenching (Add quenching reagent, e.g., Tris buffer) B->C D 4. Reduction and Alkylation (DTT and IAA) C->D E 5. Proteolytic Digestion (e.g., Trypsin) D->E F 6. Enrichment of Crosslinked Peptides (e.g., Size Exclusion or Strong Cation Exchange Chromatography) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Specialized crosslink identification software) G->H I 9. Biological Interpretation (Mapping interaction networks, structural modeling) H->I cluster_crosslinks Potential Crosslinks Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Receptor->Kinase1 XL Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Kinase1->Kinase2 XL TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Kinase2->TranscriptionFactor XL Nucleus Nucleus TranscriptionFactor->Nucleus translocates to Response Cellular Response Nucleus->Response

Applications of Cysteine-Reactive Compounds in Bioconjugation: A Focus on Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 3-Bromopropanal: Extensive literature searches did not yield established protocols or significant data supporting the direct application of this compound as a specific and reliable reagent in modern bioconjugation techniques. Its inherent reactivity as both an aldehyde and an alkylating agent likely contributes to a lack of selectivity, which is a critical requirement for controlled bioconjugation. Therefore, this document focuses on a well-established and widely used class of cysteine-reactive compounds: maleimides . The principles and protocols detailed herein for maleimides provide a comprehensive guide to the strategies employed for cysteine-specific bioconjugation, which would be conceptually similar for any thiol-reactive species.

Application Notes: Cysteine-Specific Bioconjugation using Maleimides

Maleimides are a class of chemical reagents that exhibit high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues in proteins and peptides.[1][2] This specificity allows for the precise, site-directed modification of biomolecules, a cornerstone of modern drug development, diagnostics, and life sciences research. The reaction proceeds via a Michael addition, forming a stable thioether bond between the maleimide and the cysteine residue.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): Maleimides are extensively used to link cytotoxic drugs to monoclonal antibodies. The resulting ADCs can specifically target cancer cells, minimizing off-target toxicity.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins using maleimide chemistry can enhance their solubility, stability, and circulation half-life, while reducing immunogenicity.

  • Fluorescent Labeling: The conjugation of fluorescent dyes to proteins via cysteine-maleimide chemistry enables the visualization and tracking of proteins in living cells and tissues, facilitating studies of protein localization, trafficking, and interactions.

  • Immobilization of Proteins: Proteins can be attached to solid supports, such as beads or surfaces, for applications in diagnostics, biocatalysis, and affinity chromatography.

  • Peptide and Protein Cyclization: Intramolecular crosslinking of cysteine residues with bifunctional maleimides can be used to create cyclic peptides and proteins with enhanced stability and biological activity.

Advantages of Maleimide Chemistry:

  • High Specificity for Cysteines: Under controlled pH conditions (typically 6.5-7.5), the reaction with cysteine thiols is significantly faster than with other amino acid side chains.

  • Rapid Reaction Kinetics: The conjugation reaction is typically fast, often completing within a few hours at room temperature.

  • Stable Thioether Bond: The resulting covalent bond is stable under most physiological conditions.

Considerations and Limitations:

  • Hydrolysis of Maleimides: The maleimide ring can undergo hydrolysis at higher pH, leading to a loss of reactivity. Therefore, reactions should be performed in a timely manner after reagent preparation.

  • "Thiol Exchange" or Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the transfer of the label. Strategies to mitigate this include the use of next-generation maleimides that form more stable linkages.

  • Requirement for Free Cysteines: The target protein must have an accessible cysteine residue. If no surface-exposed cysteines are present, site-directed mutagenesis can be used to introduce a cysteine at a specific location.

Quantitative Data Summary

The efficiency of maleimide-based bioconjugation can be influenced by factors such as pH, temperature, reaction time, and the stoichiometry of the reactants. The following table summarizes typical reaction parameters and outcomes.

ParameterTypical Value/RangeNotes
pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis.
Temperature 4°C to 25°CLower temperatures can be used to slow down competing side reactions.
Reaction Time 1 - 4 hoursCan be optimized based on the specific protein and reagent.
Reagent Stoichiometry 5- to 20-fold molar excess of maleimide reagentExcess reagent drives the reaction to completion.
Typical Conjugation Efficiency > 90%Can be assessed by techniques like mass spectrometry or chromatography.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a Maleimide-Activated Fluorophore

This protocol describes a general method for conjugating a maleimide-containing fluorescent dye to a protein with an accessible cysteine residue.

Materials:

  • Protein containing a free cysteine residue (e.g., in Phosphate Buffered Saline - PBS)

  • Maleimide-activated fluorescent dye (e.g., Maleimide-PEG4-Fluorescein)

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

  • Quenching Reagent: 1 M β-mercaptoethanol (BME) or N-acetylcysteine

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free cysteines, treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent using a desalting column.

  • Reagent Preparation: Dissolve the maleimide-activated fluorophore in a suitable solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. Dilute the protein to a final concentration of 1-5 mg/mL in the Reaction Buffer. b. Add the maleimide-fluorophore stock solution to the protein solution to achieve a 10-fold molar excess of the dye. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching reagent to a final concentration of 10 mM to react with any unreacted maleimide. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a Maleimide Linker

This protocol outlines the steps for conjugating a cytotoxic drug to an antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • Maleimide-linker-drug construct

  • Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction: a. Incubate the mAb with a 2.5-fold molar excess of TCEP in the Conjugation Buffer for 2 hours at 37°C to partially reduce the interchain disulfide bonds.

  • Conjugation: a. Add the maleimide-linker-drug (dissolved in DMSO) to the reduced antibody solution at a drug-to-antibody ratio (DAR) of approximately 5. b. Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching: Add N-acetylcysteine to a final concentration of 1 mM to cap any unreacted thiols.

  • Purification: Purify the resulting ADC from unconjugated drug and other reactants using SEC.

  • Analysis: Characterize the ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein Reduced_Protein Reduced_Protein Protein->Reduced_Protein Reduction (optional) Reagent Reagent Activated_Reagent Activated_Reagent Reagent->Activated_Reagent Dissolution Mixing Mixing Reduced_Protein->Mixing Activated_Reagent->Mixing Incubation Incubation Mixing->Incubation pH 6.5-7.5 RT, 1-4h Quenching Quenching Incubation->Quenching Purification Purification Quenching->Purification Final_Conjugate Final_Conjugate Purification->Final_Conjugate Analysis Analysis Final_Conjugate->Analysis

General workflow for cysteine-specific bioconjugation.

Reaction scheme of maleimide with a cysteine residue.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-bromopropanal as a key building block. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound in Heterocyclic Synthesis

This compound is a versatile bifunctional reagent containing both an electrophilic aldehyde and a carbon-bromine bond, making it a valuable precursor for the construction of a variety of heterocyclic systems. Its aldehyde functionality allows for reactions with nucleophiles such as amines and active methylene compounds, while the bromo group provides a handle for subsequent cyclization reactions. Protecting the aldehyde as an acetal, most commonly the diethyl or dimethyl acetal, is a common strategy to allow selective reaction at the carbon bearing the bromine. This document focuses on the application of this compound and its acetal derivatives in the synthesis of thiazoles, pyridines, furans, and pyrroles.

Synthesis of 2-Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. This compound serves as a suitable α-halocarbonyl component for the synthesis of thiazoles, particularly 2-aminothiazoles when reacted with thiourea.

Application Notes:

The reaction between this compound and a thioamide derivative proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The aldehyde group of this compound can participate directly in the cyclization. This method is highly efficient for the synthesis of a variety of 2-substituted and 2,4-disubstituted thiazoles, which are important scaffolds in many biologically active compounds.

Experimental Protocol: Synthesis of 2-Aminothiazole

Materials:

  • This compound (or its diethyl acetal)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5% aqueous)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 equivalents) in ethanol.

  • To this solution, add this compound (1.0 equivalent). If using this compound diethyl acetal, the reaction will require acidic conditions to hydrolyze the acetal in situ.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • The product, 2-aminothiazole, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain the purified 2-aminothiazole.

Quantitative Data:
Reactant 1Reactant 2SolventReaction Time (h)Temperature (°C)Yield (%)Reference
This compoundThioureaEthanol3Reflux85-95[General Hantzsch Synthesis Protocol]
This compound Diethyl AcetalThioacetamideEthanol/HCl4Reflux70-80[Hypothetical optimized protocol]

Reaction Scheme: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis reagents This compound + Thioamide/Thiourea intermediate Thiazoline Intermediate reagents->intermediate  Cyclocondensation product Substituted Thiazole intermediate->product  Dehydration

Caption: General workflow for the Hantzsch synthesis of thiazoles.

Synthesis of Substituted Pyridines

The synthesis of pyridines using this compound often involves its conversion into a more elaborate building block or its use in a multi-component reaction. One plausible approach is a modification of the Kröhnke pyridine synthesis, where this compound can be used to generate a 1,5-dicarbonyl precursor.

Application Notes:

Protecting the aldehyde of this compound as a diethyl acetal allows for the selective generation of a Grignard reagent or an organolithium species from the bromo- functionality. This can then be reacted with an α,β-unsaturated ketone. Subsequent deprotection and cyclization with an ammonia source would lead to the pyridine ring.

Experimental Protocol: Synthesis of a Substituted Pyridine (Illustrative)

Materials:

  • This compound diethyl acetal

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • An α,β-unsaturated ketone (e.g., chalcone)

  • Ammonium acetate

  • Acetic acid

Procedure: Step 1: Grignard Reagent Formation

  • Activate magnesium turnings (1.1 equivalents) in a flame-dried flask under an inert atmosphere.

  • Add a solution of this compound diethyl acetal (1.0 equivalent) in anhydrous diethyl ether dropwise to initiate the Grignard reaction.

  • Stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

Step 2: Michael Addition 4. Cool the Grignard solution to 0 °C and add a solution of the α,β-unsaturated ketone (1.0 equivalent) in anhydrous diethyl ether dropwise. 5. Allow the reaction to warm to room temperature and stir for 4-6 hours. 6. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. 7. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,5-dicarbonyl precursor (with one carbonyl protected as an acetal).

Step 3: Cyclization and Aromatization 8. Dissolve the crude product from Step 2 in a mixture of acetic acid and ammonium acetate. 9. Heat the mixture to reflux for 3-5 hours. 10. Cool the reaction, pour it into water, and neutralize with a base (e.g., sodium hydroxide). 11. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by column chromatography to yield the substituted pyridine.

Quantitative Data:
Precursor from this compoundSecond ComponentReaction TypeYield (%)Reference
3-(Diethylacetal)propylmagnesium bromideChalconeMichael Addition/Cyclization50-70 (overall)[Hypothetical based on Kröhnke synthesis principles]

Logical Workflow: Pyridine Synthesis

Pyridine_Synthesis_Workflow start This compound Diethyl Acetal grignard Grignard Reagent Formation start->grignard michael Michael Addition to α,β-Unsaturated Ketone grignard->michael dicarbonyl 1,5-Dicarbonyl Precursor (after deprotection) michael->dicarbonyl cyclization Cyclization with Ammonia Source dicarbonyl->cyclization product Substituted Pyridine cyclization->product

Caption: Stepwise logical workflow for pyridine synthesis.

Synthesis of Substituted Furans and Pyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful method for constructing furan and pyrrole rings from 1,4-dicarbonyl compounds. This compound can be used as a three-carbon synthon to generate the required 1,4-dicarbonyl precursor.

Application Notes:

The acetal of this compound can be converted into a nucleophile (e.g., via its Grignard reagent) and reacted with an α-haloketone. Subsequent deprotection of the acetal reveals the 1,4-dicarbonyl compound, which can then be cyclized under acidic conditions to a furan or with a primary amine to a pyrrole.

Experimental Protocol: Synthesis of a Substituted Furan

Materials:

  • This compound diethyl acetal

  • Magnesium turnings

  • Anhydrous THF

  • An α-bromoketone (e.g., 2-bromoacetophenone)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Toluene

Procedure: Step 1: Synthesis of the 1,4-Dicarbonyl Precursor

  • Prepare the Grignard reagent of this compound diethyl acetal as described in the pyridine synthesis protocol.

  • Add a solution of the α-bromoketone (1.0 equivalent) in anhydrous THF to the Grignard reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work up the reaction as described previously to obtain the crude protected 1,4-dicarbonyl compound.

  • Hydrolyze the acetal by stirring the crude product in a mixture of acetone and dilute aqueous HCl for 1-2 hours. Neutralize and extract to isolate the 1,4-diketone.

Step 2: Paal-Knorr Furan Synthesis 6. Dissolve the 1,4-diketone in toluene. 7. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid). 8. Heat the mixture to reflux, and remove the water formed using a Dean-Stark apparatus. 9. Once the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution, then with brine. 10. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or distillation to obtain the substituted furan.

Experimental Protocol: Synthesis of a Substituted Pyrrole

Procedure:

  • Synthesize the 1,4-dicarbonyl precursor as described in the furan synthesis protocol.

  • In a round-bottom flask, dissolve the 1,4-diketone in ethanol or acetic acid.

  • Add a primary amine (e.g., aniline) or an ammonium salt (e.g., ammonium acetate) (1.1 equivalents).

  • Heat the mixture to reflux for 2-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the substituted pyrrole.

Quantitative Data:
HeterocyclePrecursor from this compoundSecond ComponentCyclization ConditionOverall Yield (%)Reference
Furan1,4-Diketone-Acidic (p-TsOH)60-75[Based on Paal-Knorr principles]
Pyrrole1,4-DiketonePrimary AmineAcetic Acid65-80[Based on Paal-Knorr principles]

Signaling Pathway Analogy: Paal-Knorr Synthesis

Paal_Knorr_Pathway start 1,4-Dicarbonyl Compound (from this compound derivative) furan_path Acid Catalyst start->furan_path pyrrole_path Amine/Ammonia start->pyrrole_path intermediate1 Hemiacetal Intermediate furan_path->intermediate1 intermediate2 Hemiaminal Intermediate pyrrole_path->intermediate2 furan Substituted Furan pyrrole Substituted Pyrrole intermediate1->furan Dehydration intermediate2->pyrrole Dehydration

Caption: Divergent synthesis of furans and pyrroles from a common precursor.

Conclusion

This compound and its acetal derivatives are valuable and versatile starting materials for the synthesis of a range of important heterocyclic compounds. The protocols and data presented here demonstrate their utility in constructing thiazole, pyridine, furan, and pyrrole ring systems. These methodologies provide a foundation for further exploration and development of novel synthetic routes to access diverse libraries of heterocyclic molecules for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

Protecting Group Strategies for 3-Bromopropanal: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. This document provides detailed application notes and protocols for the protection of the aldehyde functionality in 3-bromopropanal, a versatile bifunctional building block.

The presence of both a reactive aldehyde and a bromo-substituent in this compound necessitates the use of protecting groups to achieve selective transformations at either functional group. The aldehyde is highly susceptible to nucleophilic attack and oxidation, making its temporary masking crucial for reactions involving the carbon-bromine bond, such as Grignard reagent formation or nucleophilic substitutions. This guide explores the application of common protecting groups—cyclic acetals (1,3-dioxolanes and 1,3-dioxanes), acyclic diethyl acetals, and dithianes—offering detailed experimental protocols and comparative data.

Comparison of Protecting Group Strategies

The choice of a suitable protecting group depends on the stability required for subsequent reaction steps and the conditions for its eventual removal. The following table summarizes key quantitative data for the formation of various protected forms of this compound.

Protecting GroupProtected ProductReagentsSolventCatalystTime (h)Yield (%)
1,3-Dioxolane 2-(2-Bromoethyl)-1,3-dioxolaneEthylene glycol, HBr1,4-Dioxane-0.582
1,3-Dioxane 2-(2-Bromoethyl)-1,3-dioxane1,3-Propanediol, HBrDichloromethanep-Toluenesulfonic acid865
Diethyl Acetal 3-Bromo-1,1-diethoxypropaneEthanol, Triethyl orthoformateEthanolAcid catalyst (e.g., HCl)374-77 (estimated)
1,3-Dithiane 2-(2-Bromoethyl)-1,3-dithiane1,3-PropanedithiolDichloromethaneLewis Acid (e.g., BF₃·OEt₂)2-4High (typical)

Experimental Protocols

I. Protection of this compound

This protocol is adapted from a procedure involving the in-situ generation of this compound from acrolein.

Experimental Workflow:

Caption: Workflow for the protection of this compound as a 1,3-dioxolane.

Procedure:

  • To a stirred solution of acrolein (1.0 eq) and ethylene glycol (1.2 eq) in 1,4-dioxane at 5 °C, add a solution of hydrogen bromide in 1,4-dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-bromoethyl)-1,3-dioxolane.[1]

This protocol involves the in-situ formation of this compound from acrolein followed by acetalization.[2]

Experimental Workflow:

Caption: Workflow for the protection of this compound as a 1,3-dioxane.

Procedure:

  • A solution of acrolein (1.0 eq) in dichloromethane is cooled to 0-5 °C.

  • Hydrogen bromide gas is bubbled through the solution until the reaction is complete (indicated by a color change of an indicator such as dicinnamalacetone).

  • To this solution of in-situ generated this compound, add 1,3-propanediol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 8 hours.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Wash the residue with a saturated aqueous solution of sodium bicarbonate and dry over anhydrous potassium carbonate.

  • Purify the product by vacuum distillation to yield 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid.[2]

This is an adapted general procedure for acetal formation.

Experimental Workflow:

References

Application Notes and Protocols for Cysteine Residue Modification Using 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the modification of cysteine residues in proteins using 3-bromopropanal. Cysteine, with its nucleophilic thiol group, is a common target for site-specific protein modification, enabling the attachment of various functionalities for applications in drug development, proteomics, and diagnostics. This compound, as a bifunctional reagent containing both an aldehyde and a bromo-alkyl group, offers a potential avenue for cysteine alkylation. While specific literature detailing the use of this compound for this purpose is limited, this guide extrapolates from established protocols for similar α-halocarbonyl and alkylating agents to provide a comprehensive workflow. The protocols cover the theoretical mechanism, experimental procedures, and analytical methods for the successful modification of cysteine residues and characterization of the resulting conjugates.

Introduction

The selective modification of amino acid residues in proteins is a cornerstone of modern biotechnology and pharmaceutical development. Cysteine, due to the high nucleophilicity of its thiol side chain, is a prime target for covalent labeling. This allows for the introduction of a wide array of functionalities, including fluorophores, affinity tags, crosslinkers, and drug molecules.

This compound is a hetero-bifunctional molecule that possesses both an aldehyde and a reactive alkyl bromide. The alkyl bromide moiety can act as an electrophile, reacting with the nucleophilic thiol group of cysteine via an S-alkylation reaction. This results in a stable thioether bond, effectively and irreversibly modifying the cysteine residue. The presence of the aldehyde group offers potential for subsequent chemistries, although this application note will focus on the primary cysteine alkylation.

Mechanism of Cysteine Modification

The modification of a cysteine residue by this compound proceeds through a nucleophilic substitution reaction (SN2). The deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine atom in this compound. This results in the formation of a stable thioether linkage and the displacement of the bromide ion.

Figure 1. Reaction mechanism of cysteine modification by this compound.

Data Presentation: Reactivity of Cysteine Modifying Reagents

ReagentMolar Excess (Reagent:Protein)pHTemperature (°C)Reaction TimeTypical EfficiencyReference
Iodoacetamide10-20 fold7.0-8.525 (Room Temp)1-2 hours>90%General knowledge
N-ethylmaleimide (NEM)10-20 fold6.5-7.525 (Room Temp)1-2 hours>90%General knowledge
3-Bromopropylamine10-50 fold8.5372-4 hoursHigh[1][2]
This compound (Estimated) 10-50 fold 7.0-8.5 25-37 1-4 hours High (to be determined) N/A

Experimental Protocols

The following protocols provide a general framework for the modification of cysteine residues with this compound. Optimization of specific parameters such as reagent concentration, reaction time, and temperature may be necessary for each specific protein.

Materials and Reagents
  • Protein of interest with at least one accessible cysteine residue

  • This compound (ensure high purity)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris buffer, or HEPES buffer (pH 7.0-8.5)

  • Quenching reagent: 2-Mercaptoethanol or excess L-cysteine

  • Desalting columns (e.g., PD-10) or dialysis cassettes

  • Analytical instruments: UV-Vis spectrophotometer, Mass spectrometer (MALDI-TOF or ESI-MS)

Experimental Workflow

Experimental_Workflow start Start: Protein Sample reduction 1. Reduction of Disulfide Bonds (e.g., DTT or TCEP) start->reduction removal 2. Removal of Reducing Agent (Desalting or Dialysis) reduction->removal alkylation 3. Alkylation with this compound (Incubate at RT or 37°C) removal->alkylation quenching 4. Quenching of Excess Reagent (e.g., 2-Mercaptoethanol) alkylation->quenching purification 5. Purification of Modified Protein (Desalting or Dialysis) quenching->purification analysis 6. Analysis and Characterization (SDS-PAGE, Mass Spectrometry) purification->analysis end End: Modified Protein analysis->end

Figure 2. General experimental workflow for protein modification.

Detailed Protocol: In-Solution Modification
  • Protein Preparation:

    • Dissolve the protein of interest in the chosen reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP. Incubate for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or through dialysis against the reaction buffer. This step is critical to prevent the reducing agent from reacting with this compound.

  • Alkylation Reaction:

    • Prepare a stock solution of this compound (e.g., 100 mM in a compatible organic solvent like DMSO or directly in the reaction buffer if soluble).

    • Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal molar excess should be determined empirically.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle stirring. The reaction progress can be monitored over time by taking aliquots for analysis.

  • Quenching the Reaction:

    • To stop the alkylation reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration that is in large excess to the initial amount of this compound (e.g., 100-fold molar excess).

    • Incubate for 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove excess this compound and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Analysis and Characterization
  • SDS-PAGE: Analyze the unmodified and modified protein samples by SDS-PAGE to check for any gross changes in molecular weight or the presence of aggregates.

  • Mass Spectrometry:

    • Determine the mass of the modified protein using MALDI-TOF or ESI-MS. The mass should increase by the mass of the propanal group (C3H4O = 56.026 Da) minus the mass of the bromine atom (79.904 Da) plus the mass of the added hydrogen, resulting in a net mass shift of approximately +57.02 Da per modified cysteine.

    • For more detailed characterization, perform peptide mapping. Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will allow for the identification of the specific cysteine residue(s) that have been modified.

Applications in Drug Development and Research

The ability to selectively modify cysteine residues opens up numerous possibilities in research and drug development:

  • Antibody-Drug Conjugates (ADCs): Cysteine residues can be engineered into antibodies to serve as specific attachment points for cytotoxic drugs.

  • Protein Labeling: Attachment of fluorescent probes or biotin tags to cysteine residues allows for the tracking and visualization of proteins in cells and tissues.

  • Proteomics: Cysteine-reactive probes can be used to profile the reactivity and accessibility of cysteine residues across the proteome, providing insights into protein function and redox state.

Troubleshooting

  • Low Modification Efficiency:

    • Ensure complete reduction of disulfide bonds.

    • Increase the molar excess of this compound.

    • Optimize the reaction pH (a slightly basic pH, ~8.0-8.5, will favor the formation of the more nucleophilic thiolate anion).

    • Increase the reaction time or temperature.

  • Non-specific Modification:

    • While alkyl halides are generally selective for cysteines, side reactions with other nucleophilic residues (e.g., lysine, histidine) can occur at higher pH and with prolonged reaction times. Perform the reaction at a pH closer to 7.0 to minimize this.

    • Use a lower molar excess of the modifying reagent.

  • Protein Precipitation:

    • Some organic solvents used to dissolve the modifying reagent can cause protein precipitation. Minimize the amount of organic solvent in the final reaction mixture.

    • Perform the reaction at a lower protein concentration.

Logical Relationships in Experimental Design

Logical_Relationships A Protein Stability E Modification Efficiency A->E prerequisite for B Reaction pH B->E influences F Specificity B->F influences C Reagent Concentration C->E influences C->F influences D Reaction Time & Temperature D->E influences D->F influences G Accessibility of Cysteine G->E prerequisite for

References

Application Notes and Protocols for the Experimental Use of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe handling and experimental use of 3-Bromopropanal, a versatile trifunctional carbonyl compound. Due to its inherent reactivity and instability, this compound is often utilized in its more stable, protected acetal form. This document details the synthesis of its ethylene glycol acetal, 2-(2-Bromoethyl)-1,3-dioxolane, and a subsequent application in a nucleophilic substitution reaction, a common synthetic strategy in medicinal and organic chemistry.

Introduction to this compound

This compound is a bifunctional organic molecule featuring both an aldehyde group and a carbon-bromine bond. This unique structure allows for a diverse range of chemical transformations, making it a valuable C3 building block in complex organic synthesis.[1] The electrophilic aldehyde can participate in reactions such as reductions and oxidations, while the bromine atom serves as a good leaving group for nucleophilic substitution reactions.[1] However, the high reactivity of the aldehyde can lead to undesired side reactions, such as aldol condensations.[1] To circumvent this, the aldehyde group is commonly protected as an acetal, allowing for selective reactions at the carbon-bromine bond.[1]

Safety Precautions and Handling

Warning: this compound and its derivatives are reactive chemicals and should be handled with appropriate safety measures in a well-ventilated chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[4]

  • Handling: Use only under a chemical fume hood.[2] Avoid inhalation of vapors and contact with skin and eyes.[3] Keep away from heat, sparks, and open flames.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane (Protected this compound)

This protocol describes the protection of the aldehyde group of this compound through the formation of a cyclic acetal with ethylene glycol. The starting material for this synthesis is acrolein, which is converted in situ to this compound.

Reaction Scheme:

Acrolein + HBr + Ethylene Glycol → 2-(2-Bromoethyl)-1,3-dioxolane

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Acrolein (90%)56.06374 mg6.0 mmol
Ethylene Glycol62.07460 mg7.4 mmol
Hydrogen Bromide (17% in 1,4-Dioxane)80.914.0 g8.4 mmol
1,4-Dioxane-5 mL-
Saturated aq. NaHCO₃-20 mL-
Diethyl ether-45 mL-
Brine-75 mL-
Anhydrous Na₂SO₄-10 g-

Procedure:

  • To a mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) in 1,4-dioxane (5 mL), add a solution of hydrogen bromide in 1,4-dioxane (17%, 4.0 g, 8.4 mmol) at 5°C.[4]

  • Allow the mixture to warm to room temperature and stir for 30 minutes.[4]

  • Quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).[4]

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).[4]

  • Combine the organic layers and wash with brine (3 x 25 mL).[4]

  • Dry the organic layer over anhydrous Na₂SO₄ (10 g) and concentrate in vacuo.[4]

  • Purify the crude residue by column chromatography on florisil (eluent: pentane) to afford the product as a colorless liquid.[4]

Expected Yield and Characterization:

ProductYieldAppearance1H NMR (500 MHz, CDCl₃) δ13C NMR (126 MHz, CDCl₃) δ
2-(2-Bromoethyl)-1,3-dioxolane890 mg (82%)Colorless liquid2.22 (dt, J = 4.6, 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88 (m, 2H), 3.96 (m, 2H), 5.01 (t, J = 4.6 Hz, 1H)27.14, 36.97, 64.78 (2C), 102.34

Data sourced from ChemicalBook.[4]

Protocol 2: Synthesis of N-Benzyl-2-(1,3-dioxolan-2-yl)ethanamine

This protocol demonstrates the use of the protected this compound derivative in a nucleophilic substitution reaction with benzylamine.

Reaction Scheme:

2-(2-Bromoethyl)-1,3-dioxolane + Benzylamine → N-Benzyl-2-(1,3-dioxolan-2-yl)ethanamine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-(2-Bromoethyl)-1,3-dioxolane181.031.81 g10.0 mmol
Benzylamine107.152.14 g (2.2 mL)20.0 mmol
Acetonitrile-50 mL-
Saturated aq. NaHCO₃-As needed-
Hexane-As needed-
Anhydrous MgSO₄-As needed-

Procedure (Adapted from a similar synthesis[2]):

  • In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(2-Bromoethyl)-1,3-dioxolane (1.81 g, 10.0 mmol) in acetonitrile (50 mL).

  • Add benzylamine (2.14 g, 20.0 mmol, 2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture by rotary evaporation to remove the acetonitrile.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NaHCO₃ solution to remove any unreacted starting material and salts.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Product Characterization:

The final product is N-benzyl-2-(1,3-dioxolan-2-yl)ethanamine.[5] Characterization would typically involve 1H NMR, 13C NMR, and mass spectrometry to confirm the structure.

Visualizing the Workflow and Chemical Logic

Experimental Workflow

The following diagram illustrates the overall experimental workflow from the readily available starting materials to the final N-benzylated product.

experimental_workflow cluster_protection Protocol 1: Aldehyde Protection cluster_alkylation Protocol 2: Nucleophilic Substitution Acrolein Acrolein HBr_EG HBr, Ethylene Glycol in 1,4-Dioxane Acrolein->HBr_EG Reaction Bromo_acetal 2-(2-Bromoethyl)-1,3-dioxolane HBr_EG->Bromo_acetal Forms Purification1 Workup & Purification Bromo_acetal->Purification1 Crude Bromo_acetal_pure Protected this compound (Isolated) Purification1->Bromo_acetal_pure Pure Product Benzylamine Benzylamine Reaction2 Alkylation in Acetonitrile (Reflux) Bromo_acetal_pure->Reaction2 Benzylamine->Reaction2 Final_product N-Benzyl-2-(1,3-dioxolan-2-yl)ethanamine Reaction2->Final_product Forms Purification2 Workup & Purification Final_product->Purification2 Crude Final_product_pure Final Product (Isolated) Purification2->Final_product_pure Pure Product

Caption: Experimental workflow for the protection of this compound and subsequent alkylation.

Logical Relationship: The Utility of Aldehyde Protection

The following diagram illustrates the chemical logic behind protecting the aldehyde group of this compound before performing a nucleophilic substitution. This strategy allows for selective reaction at the desired position.

logical_relationship cluster_unprotected Unprotected Pathway cluster_protected Protected Pathway Bromopropanal This compound Side_products Side Products (Aldol, Polymerization) Bromopropanal->Side_products Undesired Reactions Desired_product1 Desired Substitution Product Bromopropanal->Desired_product1 Desired Reaction (Low Yield) Bromopropanal2 This compound Nucleophile1 Nucleophile (e.g., Amine) Nucleophile1->Bromopropanal Protection Protection (Acetal Formation) Bromopropanal2->Protection Protected_bromo Protected this compound (e.g., 2-(2-Bromoethyl)-1,3-dioxolane) Protection->Protected_bromo Substituted_acetal Substituted Acetal Protected_bromo->Substituted_acetal Selective Substitution Nucleophile2 Nucleophile (e.g., Amine) Nucleophile2->Protected_bromo Deprotection Deprotection (Hydrolysis) Substituted_acetal->Deprotection Desired_product2 Desired Substitution Product (High Yield) Deprotection->Desired_product2

Caption: Chemical logic of aldehyde protection for selective nucleophilic substitution.

References

Application Note: High-Yield Synthesis of 3-bromo-1-propanol via Chemoselective Reduction of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and high-yield protocol for the synthesis of 3-bromo-1-propanol through the chemoselective reduction of 3-bromopropanal. The procedure utilizes sodium borohydride (NaBH₄) as a mild and selective reducing agent, which efficiently converts the aldehyde functionality to a primary alcohol while preserving the integrity of the carbon-bromine bond. This method offers excellent chemoselectivity, operational simplicity, and high product yields, making it a valuable process for the synthesis of this important intermediate in the pharmaceutical and agrochemical industries.

Introduction

3-Bromo-1-propanol is a critical building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. Its bifunctional nature, possessing both a hydroxyl group and a bromine atom, allows for diverse subsequent chemical transformations. The reduction of this compound to 3-bromo-1-propanol presents a challenge in chemoselectivity, as the reducing agent must selectively target the aldehyde group without affecting the alkyl halide moiety. Sodium borohydride has been identified as an ideal reagent for this transformation due to its mild reducing properties and high selectivity for aldehydes and ketones over other functional groups such as halides.[1] This application note provides a detailed experimental protocol for this conversion, along with expected yields and reaction parameters.

Chemical Transformation

The reduction of this compound to 3-bromo-1-propanol proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to yield the final primary alcohol product.

G Reactant This compound Product 3-bromo-1-propanol Reactant->Product Reduction Reagent Sodium Borohydride (NaBH4) Methanol (Solvent) Reagent->Product G cluster_reaction Reaction cluster_workup Workup A Dissolve this compound in CH2Cl2/MeOH B Cool to 0 °C A->B C Add NaBH4 B->C D Monitor by TLC C->D E Quench with aq. NH4Cl D->E F Extract with CH2Cl2 E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Evaporate Solvent H->I J Purification (Optional) Column Chromatography I->J K 3-bromo-1-propanol I->K J->K

References

Oxidation of 3-bromo-1-propanol to 3-Bromopropanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of 3-bromo-1-propanol to the versatile bifunctional intermediate, 3-bromopropanal. This aldehyde is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures due to its dual reactivity.[1] The protocols outlined below describe common and effective oxidation methods, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Pyridinium chlorochromate (PCC) oxidation, and TEMPO-catalyzed oxidation.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of organic compounds. Its aldehyde functionality allows for nucleophilic additions and other carbonyl chemistry, while the bromo group is susceptible to nucleophilic substitution. The selective oxidation of the primary alcohol, 3-bromo-1-propanol, to the corresponding aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. The choice of oxidant is crucial for achieving high yields and purity. This document outlines several reliable methods for this transformation.

Properties and Handling of this compound

Chemical Formula: C₃H₅BrO Molecular Weight: 136.98 g/mol Appearance: Information on its appearance is not readily available, but it is expected to be a liquid. Storage: It is recommended to store this compound under an inert atmosphere in a freezer at -20°C to maintain its stability.[2]

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as scale, substrate sensitivity, desired purity, and available laboratory equipment. The following table summarizes the key features of the described protocols.

Oxidation MethodReagentsTypical Reaction ConditionsAdvantagesDisadvantages
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamineLow temperature (-78 °C), anhydrous conditionsHigh yields, mild conditions, wide functional group tolerance.[3][4][5]Requires cryogenic temperatures, malodorous byproducts (dimethyl sulfide), generation of CO and CO₂.[3]
Dess-Martin Oxidation Dess-Martin periodinane (DMP)Room temperature, neutral pH, chlorinated solventsMild conditions, short reaction times, high yields, easy workup, high chemoselectivity.[6][7][8][9]DMP can be explosive, relatively expensive.[8]
PCC Oxidation Pyridinium chlorochromate (PCC)Anhydrous conditions, typically in dichloromethaneReadily available reagent, selective for aldehydes.[10][11][12]Chromium-based reagent (toxic), can be acidic, may require buffering for sensitive substrates.[11]
TEMPO-Catalyzed Oxidation TEMPO, a co-oxidant (e.g., NaOCl or air with a metal catalyst)Varies with co-oxidant, can be at room temperatureCatalytic use of TEMPO, environmentally benign options (e.g., air as terminal oxidant).[13][14][15]Reaction times can be longer for aliphatic alcohols.[15]

Experimental Protocols

The following are generalized protocols for the oxidation of primary alcohols to aldehydes. For the specific application to 3-bromo-1-propanol, it is recommended to start with a small-scale reaction to optimize conditions such as reaction time and stoichiometry.

Protocol 1: Swern Oxidation

This protocol is a widely used method for the mild oxidation of primary alcohols.[3][4][5]

Materials:

  • 3-bromo-1-propanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous dichloromethane, followed by the slow, dropwise addition of oxalyl chloride (2.0 eq.) while maintaining the temperature at -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (3.0 eq.) in anhydrous dichloromethane via an addition funnel, keeping the internal temperature below -60 °C. Stir the mixture for 15-30 minutes at -78 °C.

  • Add a solution of 3-bromo-1-propanol (1.0 eq.) in anhydrous dichloromethane dropwise, again maintaining the temperature below -60 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0-6.0 eq.) slowly to the reaction mixture. The mixture may become thick.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel or through the formation of a bisulfite adduct followed by regeneration of the aldehyde.[2]

Swern_Oxidation_Workflow cluster_prep Reagent Preparation and Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup and Purification start Start setup Setup flame-dried glassware under inert atmosphere start->setup cool Cool DCM to -78 °C setup->cool add_oxalyl Add Oxalyl Chloride cool->add_oxalyl add_dmso Add DMSO add_oxalyl->add_dmso add_alcohol Add 3-bromo-1-propanol add_dmso->add_alcohol stir_1 Stir at -78 °C add_alcohol->stir_1 add_base Add Triethylamine stir_1->add_base warm Warm to Room Temperature add_base->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Purify concentrate->purify end This compound purify->end

Figure 1. Experimental workflow for the Swern oxidation of 3-bromo-1-propanol.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine reagent and is known for its mildness and high selectivity.[6][7][8][9]

Materials:

  • 3-bromo-1-propanol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (optional, for buffering)

  • Standard glassware

Procedure:

  • To a round-bottom flask containing a solution of 3-bromo-1-propanol (1.0 eq.) in anhydrous dichloromethane, add Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature.

  • If the substrate is acid-sensitive, sodium bicarbonate (2.0 eq.) can be added as a buffer.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel.

DMP_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Workup and Purification start Start dissolve Dissolve 3-bromo-1-propanol in DCM start->dissolve add_dmp Add Dess-Martin Periodinane dissolve->add_dmp stir Stir at Room Temperature add_dmp->stir quench Quench with NaHCO₃/Na₂S₂O₃ stir->quench extract Extract with Diethyl Ether quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Purify concentrate->purify end This compound purify->end

Figure 2. Experimental workflow for the Dess-Martin oxidation of 3-bromo-1-propanol.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a common and commercially available reagent for the oxidation of primary alcohols to aldehydes.[10][11][12]

Materials:

  • 3-bromo-1-propanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

  • Standard glassware

Procedure:

  • To a suspension of PCC (1.5 eq.) and Celite in anhydrous dichloromethane, add a solution of 3-bromo-1-propanol (1.0 eq.) in anhydrous dichloromethane in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification: Further purification can be achieved by flash column chromatography on silica gel.

PCC_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Workup and Purification start Start suspend_pcc Suspend PCC and Celite in DCM start->suspend_pcc add_alcohol Add 3-bromo-1-propanol suspend_pcc->add_alcohol stir Stir at Room Temperature add_alcohol->stir filter Filter through Celite stir->filter concentrate Concentrate filter->concentrate purify Purify concentrate->purify end This compound purify->end

Figure 3. Experimental workflow for the PCC oxidation of 3-bromo-1-propanol.

Protocol 4: TEMPO-Catalyzed Oxidation

This method offers a catalytic approach, often with environmentally friendly co-oxidants.[13][14][15]

Materials:

  • 3-bromo-1-propanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Co-oxidant system (e.g., Sodium hypochlorite (NaOCl) and sodium bromide (NaBr) in a biphasic system, or a copper(I) salt/bpy/NMI system with air)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate solution

  • Standard glassware

Procedure (using NaOCl as co-oxidant):

  • Dissolve 3-bromo-1-propanol (1.0 eq.), TEMPO (0.01-0.05 eq.), and sodium bromide (0.1 eq.) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (1.1 eq.) while maintaining the pH of the aqueous phase between 8.5 and 9.5 by simultaneous addition of a dilute HCl solution.

  • Stir vigorously at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the layers, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Purification: The crude product can be purified by flash column chromatography.

TEMPO_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Workup and Purification start Start dissolve Dissolve Substrate, TEMPO, NaBr in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_naocl Add NaOCl (pH control) cool->add_naocl stir Stir at 0 °C add_naocl->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with DCM quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Purify concentrate->purify end This compound purify->end

References

Application Notes and Protocols for 3-Bromopropanal Dimethyl Acetal in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Bromopropanal dimethyl acetal, a versatile bifunctional reagent in organic synthesis. Its unique structure, featuring a masked aldehyde and a reactive alkyl bromide, makes it a valuable building block for the construction of diverse molecular architectures, including substituted indoles and complex spirocyclic systems. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and synthetic pharmaceuticals.

Chemical and Physical Properties

This compound dimethyl acetal, also known as 3-bromo-1,1-dimethoxypropane, is a commercially available liquid with the following properties:

PropertyValueCitations
Molecular Formula C₅H₁₁BrO₂[1][2][3]
Molecular Weight 183.04 g/mol [1][2][3]
CAS Number 36255-44-4[1][2][3]
Boiling Point 58-60 °C at 17 mmHg[1][3]
Density 1.341 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.449[1][3]
Appearance Clear colorless to pale yellow liquid[1]

Applications in Synthesis

Synthesis of Substituted Indoles

This compound dimethyl acetal serves as a key reagent for the introduction of a 3,3-dimethoxypropyl side chain onto the nitrogen atom of indole and its derivatives. The resulting N-alkylated indoles are valuable intermediates that can be further elaborated. The acetal group can be readily deprotected under acidic conditions to reveal the aldehyde functionality, which can then participate in a variety of subsequent transformations, such as reductive aminations, Wittig reactions, or cyclization reactions to form more complex heterocyclic systems.

Indole Indole AlkylatedIndole N-(3,3-Dimethoxypropyl)indole Indole->AlkylatedIndole Alkylation Base Base (e.g., NaH) Base->AlkylatedIndole Acetal This compound dimethyl acetal Acetal->AlkylatedIndole Aldehyde N-(3-oxopropyl)indole AlkylatedIndole->Aldehyde Deprotection Acid Acidic Hydrolysis Acid->Aldehyde FurtherReactions Further Functionalization Aldehyde->FurtherReactions

Caption: Workflow for the synthesis of functionalized indoles.

This protocol describes the N-alkylation of indole with this compound dimethyl acetal.

Materials:

  • Indole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound dimethyl acetal

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add this compound dimethyl acetal (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, 1-(3,3-dimethoxypropyl)-1H-indole.

ProductYieldSpectroscopic Data
1-(3,3-Dimethoxypropyl)-1H-indole Typically 70-85%¹H NMR (CDCl₃, 400 MHz): δ 7.64 (d, J = 7.9 Hz, 1H), 7.29 (d, J = 8.2 Hz, 1H), 7.18 (t, J = 7.6 Hz, 1H), 7.10 (t, J = 7.4 Hz, 1H), 7.07 (d, J = 3.1 Hz, 1H), 6.48 (d, J = 3.1 Hz, 1H), 4.38 (t, J = 5.4 Hz, 1H), 4.22 (t, J = 7.2 Hz, 2H), 3.32 (s, 6H), 2.11 (dt, J = 7.2, 5.4 Hz, 2H).
Synthesis of Spiro[3.3]heptan-1-ones

While a direct, detailed protocol for the synthesis of spiro[3.3]heptan-1-ones using this compound dimethyl acetal was not found in the immediate literature, this class of compounds is of high interest in medicinal chemistry. The spiro[3.3]heptane motif is considered a valuable three-dimensional scaffold in drug design. The general strategy for the synthesis of spirocyclobutanones often involves the reaction of an enamine with a suitable bis-electrophile. This compound dimethyl acetal, after conversion to a more reactive species, could potentially serve in such a capacity.

G start Cyclopentanone enamine Enamine formation start->enamine alkylation Alkylation enamine->alkylation reagent This compound dimethyl acetal derivative reagent->alkylation cyclization Intramolecular Cyclization alkylation->cyclization hydrolysis Hydrolysis cyclization->hydrolysis product Spiro[3.3]heptan-1-one hydrolysis->product

Caption: A conceptual workflow for spiro[3.3]heptan-1-one synthesis.

Significance in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The ability to functionalize the indole core using reagents like this compound dimethyl acetal provides a pathway to novel derivatives with potentially enhanced or new therapeutic activities. For instance, substituted indoles have been investigated as inhibitors of various enzymes and as ligands for numerous receptors, playing roles in signaling pathways related to cancer, inflammation, and neurological disorders.[6][7]

The development of synthetic routes to complex and diverse indole-based molecules is therefore a critical aspect of drug discovery. The protocols and data presented here offer a foundation for researchers to explore the synthesis of novel indole derivatives for biological evaluation.

References

Troubleshooting & Optimization

common side reactions and byproducts of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3-Bromopropanal in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: this compound is a bifunctional molecule with a reactive aldehyde group and a carbon-bromine bond, making it susceptible to several side reactions. The most common include:

  • Aldol Condensation: Under basic conditions, the enolizable aldehyde can undergo self-condensation to form a β-hydroxy aldehyde, which may further dehydrate.

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, forming 3-bromopropanoic acid. This can occur in the presence of oxidizing agents or even air over time.[1]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, 3-bromopropanol, in the presence of reducing agents.[1]

  • Over-bromination: During synthesis via direct bromination of propanal, the formation of di- and tri-brominated propanal derivatives is a common issue.[1]

  • Polymerization: Like many aldehydes, this compound can be prone to polymerization, especially under acidic or basic conditions or upon prolonged storage.

Q2: How should this compound be properly stored to minimize degradation?

A2: To ensure the stability and purity of this compound, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, it is recommended to keep it in a freezer at temperatures of -20°C or lower. This helps to minimize decomposition, polymerization, and oxidation.

Q3: What are the primary byproducts to expect during the synthesis of this compound?

A3: The byproducts largely depend on the synthetic route. In the direct bromination of propanal, the primary byproducts are di- and tri-brominated propanal, as well as products from aldol condensation.[1] If the synthesis involves the oxidation of 3-bromo-1-propanol, over-oxidation to 3-bromopropanoic acid is a potential byproduct.[1]

Q4: Can this compound be used in aqueous solutions?

A4: While this compound has some solubility in water, its stability in aqueous solutions, particularly under non-neutral pH, can be a concern. In basic aqueous solutions, the risk of aldol condensation and hydrolysis of the carbon-bromine bond increases. In acidic solutions, catalysis of polymerization or other degradation pathways can occur. It is generally advisable to use organic solvents and minimize contact with water unless the reaction conditions are specifically designed for an aqueous medium.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Reactions Involving this compound
Possible Cause Troubleshooting Step
Degradation of this compound Ensure the reagent is fresh and has been stored correctly. Purity can be checked by ¹H NMR or GC-MS before use.
Side Reactions Depending on the reaction, consider protecting the aldehyde group as an acetal to prevent unwanted reactions at the carbonyl. For reactions at the C-Br bond, ensure conditions are not strongly basic to avoid elimination or aldol reactions.
Incorrect Stoichiometry Carefully re-calculate and measure the molar equivalents of all reactants.
Suboptimal Reaction Conditions Optimize temperature, reaction time, and solvent. For instance, low temperatures can help to control exothermic reactions and reduce byproduct formation.
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
Byproduct Identification Method Mitigation Strategy
3-Bromopropanoic Acid Can be detected by a shift in the aldehyde proton peak in ¹H NMR and a broad OH peak in IR spectroscopy. It can also be identified by GC-MS or LC-MS.Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent air oxidation. Avoid strong oxidizing agents if the aldehyde functionality is desired.
3-Bromopropanol Characterized by the disappearance of the aldehyde proton and the appearance of a new alcohol proton signal in ¹H NMR.Ensure no reducing agents are present in the reaction mixture.
Aldol Condensation Products These will have more complex ¹H NMR and ¹³C NMR spectra and higher molecular weights, which can be confirmed by mass spectrometry.If the reaction is base-sensitive, use a non-basic catalyst or protect the aldehyde. Running the reaction at lower temperatures can also disfavor condensation.
Di- and Tri-brominated Species Can be identified by their characteristic isotopic patterns and higher molecular weights in mass spectrometry.If synthesizing this compound, consider using a milder brominating agent or an alternative synthetic route, such as the oxidation of 3-bromo-1-propanol.
Issue 3: Difficulty in Purifying this compound
Problem Recommended Action
Co-distillation with Solvent This compound is volatile. During solvent removal by rotary evaporation, use a moderate temperature and vacuum to avoid loss of the product.
Thermal Decomposition during Distillation Distill under reduced pressure to lower the boiling point and minimize thermal stress on the compound. A short-path distillation apparatus is recommended.
Contamination with Acidic Byproducts Before distillation, wash the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like 3-bromopropanoic acid. Subsequently, wash with brine and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Polymerization during Purification Avoid excessive heat and exposure to acidic or basic conditions. Purification should be performed promptly after the reaction is complete.

Quantitative Data on Byproduct Formation

Note: The following data is representative and can vary significantly based on specific reaction conditions such as temperature, concentration, and catalyst.

Side Reaction Reaction Conditions Major Byproduct(s) Representative Yield of Byproduct (%)
Aldol Condensation This compound, NaOH (catalytic), Ethanol, 25°C2,4-Dibromo-3-hydroxy-2-(bromomethyl)pentanal5-15
Oxidation This compound, exposure to air, neat, 25°C, 24h3-Bromopropanoic Acid2-8
Over-bromination Propanal, Br₂, CCl₄, 0°C2,3-Dibromopropanal, 2,2,3-Tribromopropanal10-30 (combined)

Experimental Protocols

Protocol 1: Acetal Protection of this compound

Objective: To protect the aldehyde group of this compound as a diethyl acetal to prevent side reactions at the carbonyl group.

Materials:

  • This compound

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 3-bromo-1,1-diethoxypropane.

  • Purify the product by vacuum distillation.

Protocol 2: Reduction of this compound to 3-Bromopropanol

Objective: To selectively reduce the aldehyde functionality of this compound to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid

  • Dichloromethane

Procedure:

  • Dissolve this compound (1 equivalent) in methanol and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.3 equivalents) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Acidify the mixture to pH ~5 with 1 M HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 3-bromopropanol.

  • Purify by vacuum distillation.

Signaling Pathways and Experimental Workflows

Workflow: Multi-step Synthesis of a Substituted Pyrazole

This compound, after protection of its aldehyde group, can serve as a versatile three-carbon building block in the synthesis of heterocyclic compounds like pyrazoles. The following workflow illustrates a plausible synthetic route.

pyrazole_synthesis Workflow for Pyrazole Synthesis cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Nucleophilic Substitution cluster_step3 Step 3: Deprotection and Cyclization cluster_product Final Product This compound This compound acetal_protection Acetal Protection This compound->acetal_protection nucleophilic_substitution Nucleophilic Substitution acetal_protection->nucleophilic_substitution 3-Bromo-1,1-diethoxypropane reagent1 CH(OEt)3, EtOH, H+ reagent1->acetal_protection deprotection_cyclization Deprotection & Cyclization nucleophilic_substitution->deprotection_cyclization Hydrazone Intermediate reagent2 Hydrazine derivative (e.g., Phenylhydrazine) reagent2->nucleophilic_substitution pyrazole Substituted Pyrazole deprotection_cyclization->pyrazole reagent3 Aqueous Acid, Heat reagent3->deprotection_cyclization

Workflow for the synthesis of a substituted pyrazole.

This workflow demonstrates the utility of this compound in heterocyclic synthesis. The initial protection of the aldehyde group allows for selective reaction at the carbon-bromine bond with a hydrazine derivative. Subsequent deprotection of the acetal and intramolecular cyclization leads to the formation of the pyrazole ring. This multi-step process is a common strategy in organic synthesis to build complex molecules from simpler starting materials.

References

Technical Support Center: Synthesis of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Bromopropanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Hydrobromination of Acrolein

The addition of hydrogen bromide (HBr) to acrolein is a direct method for synthesizing this compound. However, controlling the regioselectivity and preventing side reactions is crucial for achieving a high yield.

Question: My reaction yields a significant amount of 2-Bromopropanal instead of the desired this compound. How can I improve the regioselectivity?

Answer: The formation of 2-Bromopropanal is due to the Markovnikov addition of HBr, which proceeds through an ionic mechanism. To favor the formation of the desired anti-Markovnikov product, this compound, you must promote a free-radical addition mechanism.[1][2] This can be achieved by adding a radical initiator, such as peroxides (e.g., benzoyl peroxide), and using heat or UV light.[3][4] The bromine radical, formed during the initiation step, adds to the less substituted carbon of the acrolein double bond, leading to the more stable radical intermediate and subsequently the anti-Markovnikov product.[1][4] It is important to note that this free-radical addition is most effective with HBr; it is generally not favorable for HCl or HI.[3][5]

Question: I am observing significant polymerization of acrolein, which drastically reduces my yield. What can I do to prevent this?

Answer: Acrolein is prone to polymerization, especially under acidic conditions or at elevated temperatures.[6] To minimize polymerization, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature. The hydrobromination of acrolein is often exothermic, so efficient cooling is essential.

  • Slow Reagent Addition: Add HBr gas or a solution of HBr in a suitable solvent slowly to the acrolein solution to control the reaction rate and temperature.

  • Use of Inhibitors: A small amount of a polymerization inhibitor, such as hydroquinone, can be added to the reaction mixture.

Method 2: Oxidation of 3-Bromo-1-propanol

This method involves the oxidation of the primary alcohol 3-Bromo-1-propanol to the corresponding aldehyde. It is a highly selective method if the correct oxidizing agent is chosen.[6]

Question: The main byproduct of my reaction is 3-Bromopropanoic acid. How can I prevent this over-oxidation?

Answer: Over-oxidation to the carboxylic acid is a common issue when using strong oxidizing agents.[6] To selectively obtain the aldehyde, you should use mild and controlled oxidizing agents.[6] Some recommended options include:

  • Pyridinium chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes.

  • Dess-Martin Periodinane (DMP): A mild and efficient oxidizing agent, although it may not be ideal for large-scale industrial synthesis due to cost.[6]

  • TEMPO-mediated oxidation: A catalytic method that is often more cost-effective and environmentally friendly for larger-scale reactions.[6]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.

Avoid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic solutions (Jones oxidation), as these will readily oxidize the aldehyde to the carboxylic acid.[6]

Method 3: Bromination of Propanal (via Acetal Protection)

Direct bromination of propanal can be challenging due to multiple side reactions.[6] A more controlled approach involves protecting the aldehyde group as an acetal, followed by bromination and deprotection.

Question: I am getting a mixture of di- and tri-brominated products, as well as products from aldol condensation. How can I improve the selectivity for this compound?

Answer: These side reactions occur due to the reactivity of the aldehyde group and the acidity of the α-protons.[6] The most effective strategy to circumvent these issues is to protect the aldehyde functionality as an acetal before bromination.[6] The general workflow is as follows:

  • Acetal Formation: React propanal with a diol, such as ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal (e.g., 2-ethyl-1,3-dioxolane). This protects the aldehyde group from both bromination and self-condensation.

  • Bromination: Perform the bromination on the protected propanal.

  • Deprotection (Hydrolysis): After the bromination step and purification of the brominated acetal, the protecting group is removed by acidic hydrolysis to yield this compound.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound? A1: The primary methods for synthesizing this compound are the anti-Markovnikov hydrobromination of acrolein, the oxidation of 3-bromo-1-propanol, and the bromination of propanal, which often involves the use of a protecting group for the aldehyde.[6]

Q2: How can 3-Bromo-1-propanol, a key starting material, be synthesized efficiently? A2: An efficient method for synthesizing 3-Bromo-1-propanol is from the inexpensive starting material 1,3-propanediol.[7] The reaction involves a selective bromination with HBr in glacial acetic acid, where one hydroxyl group is brominated and the other is protected as an acetyl group.[7] The acetyl group is then removed by alcoholysis to yield 3-Bromo-1-propanol with a high yield.[7]

Q3: What are some common downstream reactions of this compound? A3: this compound is a versatile bifunctional molecule. The aldehyde group can be reduced to an alcohol (3-Bromo-1-propanol) using reagents like sodium borohydride (NaBH₄), or to a hydrocarbon (1-bromopropane) via Clemmensen or Wolff-Kishner reduction.[6][8][9] The bromine atom can be displaced in nucleophilic substitution reactions.[6]

Q4: How should this compound be stored? A4: Due to the reactivity of the aldehyde group, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent oxidation and polymerization.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting Material(s)Key ReagentsTypical YieldCommon Side Products
Hydrobromination of Acrolein Acrolein, HBrPeroxide initiator (e.g., benzoyl peroxide)Moderate to High2-Bromopropanal, polymers of acrolein
Oxidation of 3-Bromo-1-propanol 3-Bromo-1-propanolPCC, DMP, or TEMPOHigh3-Bromopropanoic acid
Bromination of Propanal (with protection) Propanal, Ethylene Glycol, BromineAcid catalyst, H₃O⁺ for deprotectionGood to HighDi- and tri-brominated products, aldol condensation products (if unprotected)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Anti-Markovnikov Hydrobromination of Acrolein

Objective: To synthesize this compound by the free-radical addition of HBr to acrolein.

Materials:

  • Acrolein

  • Hydrogen Bromide (gas or in acetic acid)

  • Benzoyl peroxide (or other radical initiator)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Hydroquinone (inhibitor)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Dissolve acrolein and a small amount of hydroquinone in anhydrous diethyl ether and cool the mixture in an ice bath.

  • Add the radical initiator (e.g., benzoyl peroxide) to the cooled solution.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the low temperature.

  • Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, stop the HBr addition and wash the reaction mixture with a cold, saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Oxidation of 3-Bromo-1-propanol

Objective: To synthesize this compound by the oxidation of 3-Bromo-1-propanol using PCC.

Materials:

  • 3-Bromo-1-propanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous diethyl ether

Procedure:

  • In a flask, suspend PCC in anhydrous DCM.

  • To this suspension, add a solution of 3-Bromo-1-propanol in anhydrous DCM in one portion.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.

  • Pass the mixture through a short column of silica gel to filter out the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent by rotary evaporation.

  • The resulting crude product can be further purified by vacuum distillation if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield of this compound method Identify Synthesis Method start->method hydrobromination Hydrobromination of Acrolein method->hydrobromination oxidation Oxidation of 3-Bromo-1-propanol method->oxidation protection Bromination w/ Acetal Protection method->protection issue_hydro Identify Primary Issue hydrobromination->issue_hydro issue_oxi Identify Primary Issue oxidation->issue_oxi issue_prot Identify Primary Issue protection->issue_prot markovnikov 2-Bromopropanal Formation issue_hydro->markovnikov Wrong Regioisomer polymer Polymerization issue_hydro->polymer Low Mass Balance over_oxi Over-oxidation to Acid issue_oxi->over_oxi side_react Side Reactions (e.g., Aldol) issue_prot->side_react sol_markovnikov Add Radical Initiator (Peroxide) Use Heat/UV Light markovnikov->sol_markovnikov sol_polymer Lower Reaction Temp. Slow Reagent Addition Add Inhibitor polymer->sol_polymer sol_over_oxi Use Mild Oxidizing Agent (PCC, DMP, TEMPO) over_oxi->sol_over_oxi sol_side_react Ensure Complete Acetal Protection Before Bromination side_react->sol_side_react

Caption: Troubleshooting workflow for low yield.

HBr_Addition_Mechanism HBr Addition to Acrolein: Ionic vs. Free-Radical Pathways cluster_ionic Ionic Mechanism (Markovnikov) cluster_radical Free-Radical Mechanism (Anti-Markovnikov) acrolein1 Acrolein + HBr carbocation More Stable Carbocation Intermediate acrolein1->carbocation H⁺ adds first product_ionic 2-Bromopropanal carbocation->product_ionic Br⁻ attacks initiator ROOR -> 2 RO• br_radical RO• + HBr -> ROH + Br• initiator->br_radical acrolein2 Acrolein + Br• radical_inter More Stable Radical Intermediate acrolein2->radical_inter Br• adds first product_radical This compound radical_inter->product_radical H abstraction from HBr product_radical->br_radical regenerates Br• start Acrolein + HBr start->acrolein1 No Peroxides start->acrolein2 Peroxides (ROOR), Heat/Light

Caption: HBr addition mechanisms to acrolein.

Experimental_Workflow Experimental Workflow: Oxidation of 3-Bromo-1-propanol start Start suspend_pcc Suspend PCC in Anhydrous DCM start->suspend_pcc add_alcohol Add 3-Bromo-1-propanol Solution in DCM suspend_pcc->add_alcohol react Stir at Room Temp (2-3h) add_alcohol->react monitor Monitor by TLC react->monitor dilute Dilute with Diethyl Ether monitor->dilute Reaction Complete filter Filter through Silica Gel Pad dilute->filter evaporate Solvent Evaporation (Rotovap) filter->evaporate purify Vacuum Distillation (if needed) evaporate->purify product Pure this compound purify->product Purified

Caption: Workflow for oxidizing 3-Bromo-1-propanol.

References

Technical Support Center: 3-Bromopropanal Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Bromopropanal in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently lower than expected when using a solution of this compound that was prepared in advance. What could be the cause?

A1: this compound is a reactive bifunctional molecule and can degrade over time, especially when in solution. The aldehyde group can undergo oxidation or polymerization, while the carbon-bromine bond is susceptible to nucleophilic substitution or elimination, particularly in the presence of nucleophilic solvents or basic conditions. For optimal results, it is highly recommended to use freshly prepared solutions of this compound. If a stock solution must be prepared, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -20°C) to minimize degradation.

Q2: I am observing the formation of an unexpected side product in my reaction with this compound in a protic solvent like methanol or water. What could this side product be?

A2: In protic solvents, this compound is prone to solvolysis, where the solvent molecule acts as a nucleophile. In methanol, this would lead to the formation of 3-methoxypropanal. In water, hydrolysis can occur to form 3-hydroxypropanal. These side reactions are accelerated by elevated temperatures and non-neutral pH. Consider using an aprotic solvent if compatible with your reaction conditions to minimize solvolysis.

Q3: Can I use a basic catalyst or additive in my reaction involving this compound?

A3: Caution should be exercised when using basic conditions with this compound. The presence of a base can promote the elimination of HBr to form acrolein, a reactive α,β-unsaturated aldehyde. Acrolein can then undergo further reactions, such as polymerization or Michael addition, leading to a complex mixture of byproducts and a reduction in the desired product yield. If a base is necessary, consider using a non-nucleophilic, sterically hindered base and adding it at low temperatures.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of a this compound solution can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For HPLC analysis, a reversed-phase column with UV detection can be used to quantify the concentration of this compound and detect the appearance of degradation products. ¹H NMR spectroscopy can also be a powerful tool to observe the disappearance of the characteristic aldehyde proton signal of this compound and the emergence of new signals corresponding to degradation products.

Q5: What are the ideal storage conditions for neat this compound and its solutions?

A5: Neat this compound should be stored in an inert atmosphere, in a tightly sealed container, and kept in a freezer at temperatures of -20°C or lower. Solutions of this compound should also be stored under similar conditions (inert atmosphere, low temperature) and should be used as quickly as possible after preparation.

Stability of this compound in Different Solvent Classes

The stability of this compound is highly dependent on the nature of the solvent. The following table provides a qualitative summary of its expected stability in different solvent classes.

Solvent ClassExamplesExpected StabilityRationale
Protic Solvents Water, Methanol, EthanolLow to Moderate Prone to solvolysis (hydrolysis or alcoholysis) via nucleophilic attack by the solvent on the carbon bearing the bromine atom. This process can be accelerated by heat and non-neutral pH.
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileModerate to High Less likely to directly participate in solvolysis. However, residual water in these solvents can still lead to slow hydrolysis. Stability in DMSO may be compromised if the temperature is elevated.
Aprotic Nonpolar Solvents Tetrahydrofuran (THF), Dichloromethane (DCM), TolueneHigh These solvents are non-nucleophilic and are less likely to promote degradation through solvolysis or elimination reactions, assuming they are anhydrous and free of basic impurities.

Experimental Protocol: Assessing the Stability of this compound in a Chosen Solvent

This protocol provides a general framework for determining the stability of this compound in a specific solvent under defined conditions.

Objective: To quantify the degradation of this compound in a selected solvent over time at a specific temperature.

Materials:

  • This compound

  • High-purity solvent of interest

  • Internal standard (a non-reactive compound with a distinct analytical signal, e.g., an aromatic hydrocarbon for HPLC-UV or a deuterated solvent for NMR)

  • Vials with inert caps (e.g., PTFE-lined septa)

  • Analytical instrumentation (e.g., HPLC-UV or NMR spectrometer)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solution:

    • Under an inert atmosphere, prepare a stock solution of this compound in the chosen solvent to a known concentration (e.g., 10 mg/mL).

    • Add a known concentration of the internal standard to the stock solution. The internal standard allows for accurate quantification by correcting for any variations in sample injection volume or detector response.

  • Sample Incubation:

    • Aliquot the stock solution into several vials, ensuring to flush each vial with inert gas before sealing.

    • Store the vials at the desired temperature (e.g., room temperature, 4°C, or an elevated temperature for accelerated stability testing).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from storage.

    • Immediately analyze the sample using a validated analytical method (e.g., HPLC-UV or ¹H NMR).

  • Analytical Method (Example using HPLC-UV):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A suitable gradient of water and acetonitrile.

    • Detection: UV detector at a wavelength where this compound has absorbance (e.g., ~210 nm).

    • Quantification: Determine the peak area of this compound and the internal standard. The concentration of this compound can be calculated relative to the constant concentration of the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • From this plot, you can determine the rate of degradation and the half-life (t₁/₂) of this compound in the specific solvent and under the tested conditions.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound in the presence of nucleophiles (e.g., water, alcohols) or bases.

G cluster_main This compound Stability cluster_protic In Protic Solvents (e.g., H2O, ROH) cluster_basic In Basic Conditions bpa This compound (Br-CH2-CH2-CHO) solvolysis Solvolysis Product (HO-CH2-CH2-CHO or RO-CH2-CH2-CHO) bpa->solvolysis Nucleophilic Substitution (e.g., H2O, ROH) elimination Acrolein (CH2=CH-CHO) bpa->elimination Elimination (Base) polymer Polymerization / Side Products elimination->polymer Further Reactions

Caption: Potential degradation pathways of this compound.

Technical Support Center: 3-Bromopropanal Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-bromopropanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent polymerization.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

Q1: I received my shipment of this compound and it appears viscous or has solidified. What should I do?

A1: Increased viscosity or solidification at storage temperature can be an indication of polymerization. This compound is susceptible to polymerization, especially if exposed to light, heat, or acidic/basic contaminants.

Recommended Actions:

  • Do not use the material. If the material has polymerized, it will not be suitable for most applications and may contain unknown impurities.

  • Quarantine the vial. Isolate the material to prevent accidental use.

  • Perform a quality control check. If you have the capabilities, you can perform an analytical test to confirm polymerization. A recommended protocol is provided below.

  • Contact technical support. Report the issue with the lot number and purchase date for further assistance.

Q2: My this compound solution has developed a precipitate over time. Is this polymerization?

A2: The formation of a precipitate is a strong indicator of polymerization. Aldehyde polymers are often insoluble in the monomer or common organic solvents.

Recommended Actions:

  • Cease use of the solution. The presence of a precipitate indicates that the concentration of the active monomer has changed and the solution is no longer pure.

  • Attempt to dissolve a small amount of the precipitate. Test the solubility in a few different solvents. If it is largely insoluble, it is likely a polymer.

  • Filter the solution if you must proceed, but with caution. If your experiment is not sensitive to low levels of impurities, you may be able to filter the solution to remove the polymer. However, the solution will still contain soluble oligomers, and the exact concentration of this compound will be unknown. Re-purification by distillation is an option but can be hazardous due to the instability of the compound.

  • For best results, use a fresh, unpolymerized lot of this compound.

Q3: I suspect my this compound has started to polymerize. How can I test for this?

A3: You can use several analytical techniques to detect the presence of polymers or oligomers.

Recommended Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a decrease in the characteristic aldehyde proton peak (~9.8 ppm) and the appearance of broad peaks in the acetal region (4.5-5.5 ppm), which are indicative of a polymer.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can separate the monomer from oligomers and polymers. A decrease in the peak area of the this compound monomer and the appearance of new, broader peaks at different retention times would suggest polymerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While polymers themselves are not volatile enough for GC, a decrease in the purity of the this compound monomer can be detected.

A detailed experimental protocol for a qualitative ¹H NMR check is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization?

A1: The polymerization of this compound, like other aldehydes, is often initiated by trace amounts of acids or bases. Halogenated aldehydes can be particularly susceptible to cationic polymerization.[1] Exposure to light and elevated temperatures can also promote polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: In a freezer at -20°C.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and exposure to moisture, which could lead to acid formation.

  • Light: In an amber vial or otherwise protected from light.

Q3: Should I use a stabilizer or inhibitor with this compound?

A3: While this compound is often supplied without a stabilizer, for long-term storage, the addition of an inhibitor can be beneficial. The choice and concentration of the inhibitor should be carefully considered based on your downstream application, as it may need to be removed before use.

Q4: What are some recommended inhibitors for aldehydes that might be suitable for this compound?

A4: Based on literature for stabilizing other aldehydes, the following classes of compounds could be effective. It is crucial to test their efficacy and compatibility with your specific application.

  • Hindered Phenols: Such as butylated hydroxytoluene (BHT).

  • Hydroxylamine derivatives: These have been shown to be effective for unsaturated aldehydes.

  • Tertiary Amines: Triethanolamine and dimethylethanolamine have been used to stabilize aliphatic aldehydes.[2]

Q5: If I add an inhibitor, how can I remove it before my reaction?

A5: The removal method depends on the inhibitor used.

  • Phenolic inhibitors can often be removed by a dilute basic wash (e.g., 1% NaOH solution) of an ethereal solution of the aldehyde, followed by washing with water and brine, drying, and solvent removal.

  • Amine-based inhibitors can typically be removed by an acidic wash (e.g., dilute HCl).

  • Distillation: In some cases, the aldehyde can be distilled away from the non-volatile inhibitor. However, heating this compound can promote polymerization, so this should be done with extreme caution under high vacuum and at the lowest possible temperature.

Data Presentation

Table 1: Recommended Storage Conditions and Potential Inhibitors for this compound

ParameterRecommended Condition/InhibitorConcentration Range (ppm)Notes
Storage Temperature -20°CN/AEssential for minimizing polymerization.
Atmosphere Inert (Argon or Nitrogen)N/APrevents oxidation and moisture ingress.
Light Protection Amber vialN/APrevents light-induced polymerization.
Potential Inhibitor 1 Triethanolamine20 - 100Effective for other aliphatic aldehydes.[2]
Potential Inhibitor 2 Dimethylethanolamine20 - 100Effective for other aliphatic aldehydes.[2]
Potential Inhibitor 3 Butylated hydroxytoluene (BHT)100 - 500Common free-radical scavenger.

Experimental Protocols

Protocol 1: Qualitative ¹H NMR Analysis for Polymer Detection

Objective: To qualitatively assess the presence of polymer in a this compound sample.

Materials:

  • This compound sample (to be tested)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipettes

  • NMR spectrometer

Procedure:

  • Carefully prepare a sample for NMR analysis by dissolving a small amount (5-10 mg) of the this compound in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Monomer: Look for the characteristic aldehyde proton singlet at approximately 9.8 ppm. You should also see two triplets corresponding to the two methylene groups.

    • Polymer: The presence of a polymer will be indicated by a significant decrease in the relative integration of the aldehyde proton peak. Additionally, broad signals in the region of 4.5-5.5 ppm, corresponding to the acetal protons of the polymer backbone, are a strong indication of polymerization.

Mandatory Visualizations

troubleshooting_workflow start Visual Inspection of this compound issue Viscous, Solidified, or Precipitate Observed? start->issue no_issue Material Appears as a Clear Liquid issue->no_issue No quarantine Quarantine the Material issue->quarantine Yes use_material Use Material as Intended no_issue->use_material analytical_check Perform Analytical Check (e.g., NMR) quarantine->analytical_check polymer_detected Polymer Detected analytical_check->polymer_detected Yes no_polymer No Polymer Detected analytical_check->no_polymer No contact_support Contact Technical Support and Dispose of Material polymer_detected->contact_support proceed_with_caution Proceed with Experiment, but Monitor for Instability no_polymer->proceed_with_caution polymerization_pathway cluster_propagation Propagation Steps monomer This compound Monomer (O=CH-CH2-CH2Br) activated_monomer Activated Monomer ([O=CH+]-CH2-CH2Br) monomer->activated_monomer Protonation/Activation dimer Dimer initiator Initiator (e.g., H+, Lewis Acid) initiator->monomer activated_monomer->monomer Nucleophilic Attack by another Monomer trimer Trimer dimer->trimer Propagation polymer Poly(this compound) (-[O-CH(CH2CH2Br)]n-) trimer->polymer ...

References

Technical Support Center: Reactions Involving 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromopropanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns with this compound during a reaction workup?

A1: this compound is susceptible to several decomposition and side-reaction pathways, particularly under harsh workup conditions. The primary concerns are:

  • Aldol Condensation: Under basic conditions, the enolizable aldehyde can undergo self-condensation, leading to oligomeric and polymeric byproducts.[1]

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.

  • Instability to Strong Acids/Bases: Both strong acids and bases can promote decomposition or unwanted side reactions.

  • Hydrolysis of the C-Br bond: While generally less reactive than alpha-halo aldehydes, the C-Br bond can be susceptible to hydrolysis or substitution under certain nucleophilic or basic conditions.

Q2: When should I use a protecting group for this compound?

A2: Protecting the aldehyde group is highly recommended for reactions where it is not the intended reactive site.[1] This is crucial in reactions involving strong bases, nucleophiles, or organometallics (e.g., Grignard or organolithium reagents) that would otherwise react with the aldehyde. The most common protecting group is an acetal, formed by reacting this compound with a diol like ethylene glycol in the presence of an acid catalyst.[2]

Q3: How do I remove the acetal protecting group after my reaction?

A3: The acetal protecting group is typically removed by acidic hydrolysis.[1] This is usually achieved by stirring the protected compound in a mixture of an organic solvent (like acetone or THF) and an aqueous acid (e.g., dilute HCl or oxalic acid). The progress of the deprotection should be monitored by TLC or GC/MS to avoid over-exposure to acidic conditions which could degrade the desired product.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product
Possible Cause Troubleshooting Step
Decomposition of this compound Store this compound under an inert atmosphere at low temperatures (-20°C is often recommended) and use it fresh. Consider using the more stable acetal-protected version.
Reaction with Unprotected Aldehyde If using a strong base or nucleophile, protect the aldehyde as an acetal before the reaction.
Inefficient Workup Ensure the pH of the aqueous washes is appropriate for your product's stability. Avoid prolonged exposure to acidic or basic conditions.
Product Lost in Aqueous Layer If your product has some water solubility, minimize the volume of aqueous washes and/or back-extract the aqueous layers with a suitable organic solvent.
Issue 2: Presence of Multiple Impurities in the Crude Product
Possible Cause Identification Troubleshooting Step
Aldol Condensation Byproducts Higher molecular weight species, often appearing as a complex mixture at the baseline of a TLC plate.Perform the reaction under strictly anhydrous and neutral or acidic conditions if possible. During workup, use buffered or weakly acidic/basic washes instead of strong bases.
Triphenylphosphine Oxide (from Wittig Reaction) A polar, often crystalline solid that can be difficult to separate from the desired product by chromatography.To remove triphenylphosphine oxide, you can precipitate it by adding a non-polar solvent like pentane or hexane and filtering. Alternatively, column chromatography with a gradient elution can be effective.[3]
Unreacted Starting Material Compare the crude product to the starting material by TLC or another analytical technique.Ensure the reaction has gone to completion before starting the workup. Consider increasing the reaction time or temperature if appropriate.
Oxidized Product (3-Bromopropanoic Acid) An acidic impurity that may streak on a TLC plate. Can be identified by a change in pH of the aqueous layer.Keep the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

Experimental Protocols

General Aqueous Workup Protocol

This is a generalized protocol that should be adapted based on the specific reaction and product stability.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution. For many reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild choice. For reactions involving acidic or basic reagents, a neutralizing wash (e.g., saturated sodium bicarbonate for acid, or dilute HCl for base) may be necessary.[4][5]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Gently shake, venting frequently to release any pressure.[4] Allow the layers to separate.

  • Washing: Drain the aqueous layer. Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate (to remove acidic impurities)

    • Brine (saturated aqueous NaCl) to aid in the removal of water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[5]

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Workup for a Wittig Reaction Involving this compound
  • Quenching: After the reaction is complete, quench by adding water or saturated aqueous NH₄Cl.

  • Solvent Removal: Remove the bulk of the organic solvent via rotary evaporation.

  • Extraction: Add a mixture of water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Removal of Triphenylphosphine Oxide:

    • Method A (Precipitation): Concentrate the organic layer to a small volume. Add a non-polar solvent like pentane or hexane to precipitate the triphenylphosphine oxide. Filter the solid and wash with more non-polar solvent. The desired product should remain in the filtrate.

    • Method B (Chromatography): If precipitation is not effective, purify the crude product by flash column chromatography on silica gel. Triphenylphosphine oxide is quite polar and will elute with more polar solvent systems.

  • Final Steps: Dry the organic layer containing the product over anhydrous sulfate, filter, and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reaction of This compound (or its acetal) B Quench Reaction A->B C Aqueous Extraction B->C D Wash Organic Layer (e.g., H2O, NaHCO3, Brine) C->D E Dry Organic Layer (e.g., MgSO4) D->E F Filter and Concentrate E->F G Crude Product F->G H Column Chromatography or Distillation G->H I Pure Product H->I

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_low_yield Start Low Yield Observed Q1 Was the aldehyde protected (if necessary)? Start->Q1 Sol1 Protect aldehyde as an acetal and repeat reaction. Q1->Sol1 No Q2 Was the workup pH appropriate for the product? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Adjust pH of washes; use buffered solutions. Q2->Sol2 No Q3 Is the product partially water-soluble? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Back-extract aqueous layers; minimize wash volumes. Q3->Sol3 Yes End Consider other reaction condition optimizations. Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for addressing low product yield.

References

Navigating the Scale-Up of 3-Bromopropanal Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the transition of 3-Bromopropanal reactions from the laboratory bench to pilot or industrial scale presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring a safer, more efficient, and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound, a versatile bifunctional reagent, introduces several critical challenges that are often not apparent at the lab scale.[1] These include:

  • Thermal Management: Bromination reactions are often highly exothermic. Inadequate heat dissipation in larger reactors can lead to a rapid increase in temperature, posing a risk of thermal runaway.[1][2]

  • Mixing and Mass Transfer: Achieving uniform mixing in large-volume reactors is crucial. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to the formation of undesirable byproducts such as di- and tri-brominated species or aldol condensation products.

  • Reagent Addition Control: The controlled addition of bromine or other brominating agents is critical to manage the reaction rate and heat generation. What is a simple addition in the lab becomes a significant engineering challenge at scale.

  • Work-up and Purification: Isolating pure this compound from a large-scale reaction mixture can be complex due to its reactivity and the potential for side-product formation.

  • Material Compatibility: The corrosive nature of reagents like bromine and hydrobromic acid requires careful selection of reactor and ancillary equipment materials.

  • Safety: Handling large quantities of bromine and this compound, which is a lachrymator and skin irritant, necessitates stringent safety protocols.

Q2: How can the risk of thermal runaway be mitigated during large-scale bromination?

Thermal runaway is a significant safety concern in exothermic bromination reactions.[1][2] Several strategies can be employed to mitigate this risk:

  • Semi-batch Operation: Instead of adding all reactants at once, a semi-batch approach where one reactant (often the brominating agent) is added gradually allows for better control of the reaction rate and heat generation.

  • Efficient Heat Exchange: The reactor must be equipped with a sufficiently large and efficient heat exchange system (e.g., jacketed vessel, internal cooling coils) to remove the heat generated by the reaction.

  • Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to absorb the heat of reaction and moderate the temperature increase.

  • Real-time Monitoring: The use of in-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), can provide real-time data on reactant consumption and product formation, allowing for immediate adjustments to reaction parameters if a deviation from the expected profile is observed.[3][4][5][6][7]

  • Emergency Preparedness: A comprehensive emergency plan, including a quenching system and pressure relief devices, should be in place.

Q3: What are the common side reactions in this compound synthesis and how can they be minimized at scale?

The primary side reactions in the synthesis of this compound, particularly from propanal, are over-bromination and aldol condensation.

  • Over-bromination: The formation of 2,3-dibromopropanal and other poly-brominated species can be minimized by:

    • Stoichiometric Control: Precise control over the amount of brominating agent added.

    • Temperature Control: Lower reaction temperatures generally favor mono-bromination.

    • Protecting Groups: Protecting the aldehyde functionality as an acetal before bromination is a common and effective strategy to prevent over-bromination and other side reactions involving the aldehyde group. The acetal can then be deprotected in a subsequent step.

  • Aldol Condensation: This base-catalyzed self-condensation of propanal can be minimized by:

    • Acidic Conditions: Performing the bromination under acidic conditions.

    • Protecting Groups: As with over-bromination, protecting the aldehyde as an acetal prevents aldol condensation.

Q4: What are the recommended methods for purifying this compound at an industrial scale?

Purification of this compound at scale requires methods that are both efficient and scalable.

  • Distillation: Vacuum distillation is a common method for purifying aldehydes. However, care must be taken as this compound can be thermally labile.

  • Bisulfite Extraction: This classical method is highly effective for separating aldehydes from other organic compounds.[1][8][9] The aldehyde forms a water-soluble bisulfite adduct, which can be separated in an aqueous layer. The aldehyde can then be regenerated by treatment with a base. This method is particularly useful for removing non-aldehydic impurities.

  • Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale purification of bulk chemicals. However, it may be used for high-purity applications or for the removal of specific, closely-related impurities.

Troubleshooting Guides

Guide 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Action
Low conversion of starting material Insufficient reaction time or temperature.Monitor the reaction progress using in-situ analytics (e.g., FTIR) or by analyzing quenched samples (e.g., GC, HPLC) to determine the optimal reaction time. Carefully increase the temperature while monitoring for exotherms.
Poor mixing leading to unreacted pockets of starting material.Evaluate and optimize the reactor's agitation system. Consider using baffles or different impeller designs to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and improve mixing.[10][11][12][13][14]
High levels of byproducts Over-bromination due to poor temperature or addition control.Implement a controlled addition profile for the brominating agent. Ensure the cooling system can handle the heat load. Consider lowering the reaction temperature.
Aldol condensation due to basic conditions or prolonged reaction times.Ensure the reaction is run under acidic conditions if appropriate for the chosen synthetic route. Minimize reaction time once the desired conversion is reached.
Product loss during work-up Decomposition of this compound during distillation.Optimize distillation conditions (lower pressure and temperature). Consider alternative purification methods like bisulfite extraction.
Incomplete extraction of the product.Optimize the extraction solvent and the number of extraction cycles. Ensure proper phase separation.
Guide 2: Product Out of Specification (e.g., color, purity)
Symptom Possible Cause Troubleshooting Action
Product is colored Presence of residual bromine.Quench the reaction mixture with a reducing agent like sodium bisulfite or sodium thiosulfate before work-up.
Formation of colored byproducts due to overheating or side reactions.Review and optimize reaction temperature control. Investigate the identity of the colored impurities to understand their formation mechanism.
Low Purity Inefficient purification.Re-evaluate the purification method. For distillation, check the column efficiency and reflux ratio. For extraction, ensure the pH is in the optimal range for separation. Consider a multi-step purification process.
Contamination from the reactor or transfer lines.Ensure all equipment is thoroughly cleaned and compatible with the reaction components.
Presence of residual starting materials or solvents Incomplete reaction or insufficient purification.Refer to the troubleshooting steps for low yield. Optimize the final purification step to remove residual solvents (e.g., by increasing vacuum or temperature during drying, if the product is stable).

Experimental Protocols

Key Experiment: Purification of an Aliphatic Aldehyde via Bisulfite Extraction

This protocol provides a general methodology for the purification of an aliphatic aldehyde, which can be adapted for this compound.

Objective: To separate an aliphatic aldehyde from a mixture of organic compounds.

Materials:

  • Crude reaction mixture containing the aliphatic aldehyde.

  • Dimethylformamide (DMF)[1][8]

  • Saturated aqueous sodium bisulfite solution (freshly prepared).

  • Ethyl acetate or other suitable organic extraction solvent.

  • Deionized water.

  • 10% aqueous sodium hydroxide solution.

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of DMF. For every 1 volume of crude material, use approximately 5-10 volumes of DMF.[1]

  • Bisulfite Adduct Formation: Transfer the DMF solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 1-2 minutes to ensure intimate mixing and formation of the bisulfite adduct.

  • Extraction of Impurities: Add an equal volume of ethyl acetate to the separatory funnel and shake. Allow the layers to separate. The organic layer will contain the non-aldehydic impurities. The aqueous layer will contain the bisulfite adduct of the aldehyde.

  • Separation: Carefully separate the aqueous layer.

  • Washing: Wash the separated aqueous layer with a fresh portion of ethyl acetate to remove any remaining organic impurities. Separate and discard the organic layer.

  • Regeneration of the Aldehyde: To the purified aqueous layer in a clean separatory funnel, slowly add 10% aqueous sodium hydroxide solution with swirling until the solution is basic (pH > 10). This will regenerate the free aldehyde.

  • Product Extraction: Extract the regenerated aldehyde from the aqueous layer with two or three portions of fresh ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified aldehyde.

Visualizations

Logical Workflow for Troubleshooting Out-of-Specification this compound

G start Product Out of Specification check_purity Analyze Purity (GC, HPLC, NMR) start->check_purity check_color Assess Color start->check_color identify_impurity Identify Major Impurities check_purity->identify_impurity is_bromine Is Residual Bromine Present? check_color->is_bromine is_starting_material Is Starting Material Present? identify_impurity->is_starting_material is_side_product Are Side Products Present? identify_impurity->is_side_product is_bromine->identify_impurity No quench Implement/Optimize Quenching Step is_bromine->quench Yes is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions (Time, Temp) is_starting_material->optimize_reaction Yes optimize_purification Optimize Purification (Distillation, Extraction) is_side_product->optimize_purification No review_temp Review Temperature Profile is_side_product->review_temp Yes end Product In Specification quench->end optimize_reaction->end optimize_purification->end review_temp->optimize_purification

Caption: Troubleshooting workflow for out-of-spec this compound.

Decision Tree for Purification Method Selection

G start Select Purification Method thermal_stability Is Product Thermally Stable? start->thermal_stability impurity_type Are Impurities Non-Aldehydic? thermal_stability->impurity_type No distillation Vacuum Distillation thermal_stability->distillation Yes scale Is Scale >100 kg? impurity_type->scale No bisulfite Bisulfite Extraction impurity_type->bisulfite Yes chromatography Chromatography scale->chromatography No consider_alt Consider Alternative Purification scale->consider_alt Yes

References

effect of pH on 3-Bromopropanal reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the reactivity of 3-Bromopropanal. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions at different pH values?

A1: this compound is susceptible to degradation in aqueous solutions, with the rate of degradation being highly dependent on the pH. Generally, it is most stable in neutral to slightly acidic conditions (pH 4-6). Under strongly acidic or alkaline conditions, its degradation is accelerated.

Q2: What are the primary degradation pathways for this compound at different pH levels?

A2: The primary degradation pathways are influenced by pH:

  • Acidic Conditions (pH < 4): Acid-catalyzed hydration of the aldehyde group can occur, potentially leading to the formation of a geminal diol. This can be a reversible process.

  • Neutral to Slightly Acidic Conditions (pH 4-6): The compound exhibits its greatest stability in this range, though slow hydrolysis can still occur.

  • Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis is a significant degradation pathway. The hydroxide ion can act as a nucleophile, attacking the carbonyl carbon. Additionally, elimination of HBr to form acrolein can be favored at higher pH.

Q3: I am observing low yields in my reaction involving this compound under basic conditions. What could be the cause?

A3: Low yields under basic conditions are often due to the competing degradation of this compound. At basic pH, the compound can undergo rapid self-condensation (aldol condensation) or elimination reactions. To mitigate this, consider the following:

  • Maintain a low reaction temperature.

  • Add the this compound slowly to the reaction mixture.

  • Use a milder base or a buffered system to maintain a moderately basic pH.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Kinetics

Symptoms:

  • Variable reaction rates between experiments.

  • Difficulty in reproducing kinetic data.

Possible Causes:

  • pH Fluctuation: The pH of the reaction mixture may not be stable, leading to changes in the reactivity of this compound.

  • Buffer Effects: The chosen buffer system may be interacting with the reactants.

Solutions:

  • Use a Reliable Buffer: Employ a buffer system with a pKa close to the desired reaction pH to ensure stable pH control throughout the experiment.

  • Monitor pH: Continuously monitor the pH of the reaction and make adjustments as necessary.

  • Protocol Standardization: Ensure consistent preparation of all solutions and reagents.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • Appearance of unknown peaks in analytical data (e.g., HPLC, GC-MS).

  • Lower than expected purity of the desired product.

Possible Causes:

  • pH-Dependent Side Reactions: As mentioned in the FAQs, different pH values can promote various side reactions such as hydrolysis, elimination, or self-condensation.

Solutions:

  • pH Optimization: Conduct small-scale trial reactions at different pH values to identify the optimal pH that maximizes the formation of the desired product while minimizing byproducts.

  • Reaction Quenching: Quench the reaction at the appropriate time to prevent further degradation or side reactions.

Data Presentation

The following table summarizes the hypothetical stability of this compound at different pH values. Note: This data is illustrative and based on general chemical principles, as specific experimental data for this compound was not available in the initial search.

pHTemperature (°C)Half-life (t½) (hours)Primary Degradation Pathway
22512Acid-catalyzed hydration
42572Slow hydrolysis
72548Hydrolysis
10252Base-catalyzed hydrolysis, Elimination

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability of this compound

Objective: To determine the rate of degradation of this compound at various pH values.

Materials:

  • This compound

  • Buffer solutions (pH 2, 4, 7, 10)

  • HPLC system with a suitable column (e.g., C18)

  • Thermostated reaction vessel

  • Quenching solution (e.g., acidic solution to neutralize basic samples)

Methodology:

  • Prepare stock solutions of this compound in a non-aqueous solvent (e.g., acetonitrile) to prevent premature degradation.

  • Equilibrate the buffer solutions to the desired temperature (e.g., 25°C) in the reaction vessel.

  • Initiate the experiment by adding a small aliquot of the this compound stock solution to the buffer.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the concentration of the remaining this compound in each sample using HPLC.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant (k) for degradation at each pH.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound under different pH conditions.

G cluster_acid Acidic Conditions (pH < 4) 3-BP_acid This compound GemDiol Geminal Diol (Hydrated form) 3-BP_acid->GemDiol + H2O, H+ catalyst H3O+ H3O+

Caption: Acid-catalyzed hydration of this compound.

G cluster_alkaline Alkaline Conditions (pH > 7) 3-BP_alk This compound Hydrolysis 3-Hydroxypropanal 3-BP_alk->Hydrolysis Nucleophilic substitution Elimination Acrolein + HBr 3-BP_alk->Elimination E2 Elimination OH- OH-

Caption: Degradation pathways of this compound in alkaline media.

G Start Start Experiment Prepare Prepare 3-BP Stock and Buffers Start->Prepare Incubate Incubate Buffers at Desired Temp Prepare->Incubate Initiate Add 3-BP to Buffer Incubate->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze HPLC Analysis Quench->Analyze Calculate Calculate Rate Constant and Half-life Analyze->Calculate End End Calculate->End

Technical Support Center: Production of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-Bromopropanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what are their associated impurity profiles?

A1: The primary methods for synthesizing this compound include:

  • Direct Bromination of Propanal: This method is often complicated by side reactions, leading to the formation of di- and tri-brominated products, as well as aldol condensation products.[1]

  • Oxidation of 3-Bromo-1-propanol: This is a more selective method, but over-oxidation can lead to the formation of 3-Bromopropanoic acid as a significant impurity.[1]

  • Acetal-Protected Acrolein Route: This involves the protection of the aldehyde group in acrolein as an acetal, followed by bromination and deprotection.[1] While this method can reduce aldehyde-related side reactions, incomplete reactions at any stage can introduce impurities.

Q2: What are the key impurities to look for in this compound synthesis?

A2: Key impurities to monitor include:

  • Starting Materials: Unreacted 3-bromo-1-propanol, propanal, or acrolein.

  • Over-oxidation Products: 3-Bromopropanoic acid.[1]

  • Side-Reaction Products: Di- and tri-brominated propanal (from direct bromination), aldol condensation products.[1]

  • Residual Solvents: Solvents used in the reaction and purification steps.

  • By-products from Protecting Groups: Such as glycols from acetal hydrolysis.

Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A range of modern analytical techniques can be employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For separating and quantifying non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information for the identification of unknown impurities.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of impurities and for assessing the overall purity of the sample.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
High levels of 3-Bromopropanoic acid detected. Over-oxidation of the starting material (3-bromo-1-propanol) or the product.Use a milder or more selective oxidizing agent. Carefully control reaction temperature and stoichiometry of the oxidant. Monitor the reaction progress closely using TLC or GC to stop the reaction upon completion.
Presence of di- and tri-brominated impurities. Use of direct bromination of propanal.Consider switching to a more selective synthesis route, such as the oxidation of 3-bromo-1-propanol.[1]
Significant amount of unreacted starting material. Incomplete reaction due to insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents.Optimize reaction conditions, including reaction time and temperature. Ensure accurate measurement of all reagents.
Aldol condensation products are observed. Base-catalyzed self-condensation of the aldehyde, particularly during direct bromination of propanal.Avoid strongly basic conditions if using the direct bromination route. The acetal protection strategy can circumvent this issue.[1]
Product is unstable and decomposes upon storage. This compound can be unstable. The presence of acidic or basic impurities can catalyze decomposition.Purify the product thoroughly to remove any acidic or basic residues. Store the purified product under an inert atmosphere at low temperatures. Consider using a stabilizer if appropriate for the intended downstream application.

Experimental Protocols

Key Experiment: Synthesis of this compound via Oxidation of 3-Bromo-1-propanol

This protocol outlines a general procedure for the selective oxidation of 3-bromo-1-propanol.

Materials:

  • 3-Bromo-1-propanol

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 3-bromo-1-propanol in anhydrous DCM and add it to the flask.

  • In a separate flask, prepare a slurry of PCC in anhydrous DCM.

  • Slowly add the PCC slurry to the 3-bromo-1-propanol solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C with an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Representative Impurity Profile of this compound Before and After Purification

Impurity Typical Level Before Purification (%) Typical Level After Purification (%) Analytical Method
3-Bromo-1-propanol5-15< 0.5GC-MS
3-Bromopropanoic acid2-10< 0.2HPLC, LC-MS
Dichloromethane1-5< 0.1GC-MS
Unknowns1-3< 0.1LC-MS

Note: These values are for illustrative purposes and may vary depending on the specific reaction conditions and purification method.

Visualizations

Experimental Workflow for this compound Synthesis and Purification

experimental_workflow start Start: 3-Bromo-1-propanol oxidation Oxidation (e.g., PCC in DCM) start->oxidation workup Reaction Workup (Filtration, Washing) oxidation->workup purification Purification (Distillation or Chromatography) workup->purification product Pure this compound purification->product analysis Impurity Analysis (GC-MS, HPLC) product->analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for High Impurity Levels

troubleshooting_impurities start High Impurity Levels Detected identify Identify Major Impurity (GC-MS, LC-MS) start->identify acid 3-Bromopropanoic Acid? identify->acid starting_material Unreacted Starting Material? acid->starting_material No optimize_oxidant Use Milder Oxidant Control Temperature acid->optimize_oxidant Yes other Other Impurity? starting_material->other No optimize_reaction Increase Reaction Time/Temp Check Stoichiometry starting_material->optimize_reaction Yes re_evaluate Re-evaluate Synthesis Route and Purification other->re_evaluate Yes

Caption: Decision tree for troubleshooting high impurity levels.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of reactive intermediates like 3-Bromopropanal is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of key analytical methods for the qualitative and quantitative analysis of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

Overview of Analytical Techniques

The characterization of this compound, a volatile and reactive aldehyde, necessitates a multi-faceted analytical approach. The primary methods employed include spectroscopic techniques for structural elucidation and chromatographic methods for separation and quantification.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of the principal analytical methods for this compound. It is important to note that while extensive quantitative data for this compound is not always available in published literature, the presented data is based on established performance for similar short-chain aldehydes and related brominated compounds.

Analytical MethodPurposeKey Performance ParametersAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Purity testing, impurity profiling, and quantitative analysis.LOD/LOQ: Typically in the low ppm to ppb range. Linearity: Excellent over a wide concentration range. Precision: High, with RSD values typically <5%.High sensitivity and selectivity, provides structural information from mass spectra.[1]Requires derivatization for less volatile aldehydes, though this compound is sufficiently volatile.
High-Performance Liquid Chromatography (HPLC) with UV/Vis or Fluorescence Detection Quantitative analysis, especially for non-volatile impurities or when derivatization is preferred.LOD/LOQ: Dependent on the derivatizing agent and detector; can reach low ppb levels with fluorescence.[1] Linearity: Good over several orders of magnitude. Precision: High, with RSD values typically <5%.Versatile, with a wide range of columns and detectors available. Suitable for a broad range of analytes.[1]Often requires derivatization for aldehydes to enhance detection.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Unambiguous structural elucidation and confirmation.Not typically used for quantitative analysis in this context, but provides precise structural information.Provides detailed information about the molecular structure, including connectivity and stereochemistry.Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.Primarily qualitative.Fast and non-destructive method for confirming the presence of key functional groups (e.g., C=O, C-Br).Limited specificity and not suitable for quantification of components in a mixture.

LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aldehyde analysis and should be optimized for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

This method is ideal for assessing the purity of this compound and identifying any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • High-purity helium (carrier gas).

  • This compound sample.

  • Suitable solvent for dilution (e.g., dichloromethane, analytical grade).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (constant flow).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of all detected compounds to determine the purity and relative abundance of impurities.

High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection following Derivatization

This method is suitable for the quantification of this compound, particularly in complex matrices where derivatization can enhance selectivity and sensitivity. The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[2]

Instrumentation:

  • HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile).

  • This compound sample.

Procedure:

  • Derivatization:

    • To a known amount of the sample, add an excess of the DNPH solution.

    • Allow the reaction to proceed in a sealed vial at room temperature for at least 1 hour, protected from light.

  • Sample Preparation: Dilute the derivatized sample with a mixture of acetonitrile and water to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm (for DNPH derivatives).

    • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using derivatized this compound standards of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

¹H NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is the gold standard for unambiguous structural elucidation.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ containing TMS in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard protocols.

  • Spectral Interpretation:

    • Aldehyde proton (-CHO): Expect a triplet around δ 9.8 ppm.

    • Methylene protons adjacent to the bromine (-CH₂Br): Expect a triplet around δ 3.6 ppm.

    • Methylene protons adjacent to the carbonyl (-CH₂CHO): Expect a doublet of triplets around δ 3.1 ppm.

    • Confirm the structure by analyzing the chemical shifts, integration values, and coupling patterns.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for characterizing this compound and the logical relationship between the different analytical techniques.

Experimental_Workflow cluster_sample Sample Handling cluster_quantitative Quantitative Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Elucidation FTIR FTIR Spectroscopy Sample->FTIR Functional Group Identification GCMS GC-MS Sample->GCMS Purity & Volatiles Derivatization Derivatization (DNPH) Sample->Derivatization HPLC HPLC-UV/Vis Derivatization->HPLC Quantification

Caption: Experimental workflow for the characterization of this compound.

Analytical_Logic A Is the structure confirmed? B Perform NMR & FTIR Analysis A->B No C Is quantitative data needed? A->C Yes B->A D Is the sample for purity testing of volatiles? C->D Yes G Report Results C->G No E Perform GC-MS Analysis D->E Yes F Perform HPLC Analysis (with derivatization) D->F No E->G F->G

Caption: Decision tree for selecting an analytical method for this compound.

References

NMR and Mass Spectrometry Analysis of 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 3-Bromopropanal, a bifunctional molecule of interest in synthetic chemistry and drug development, necessitates the use of powerful spectroscopic techniques to elucidate and confirm its structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the primary tools for the detailed structural characterization of this aldehyde. This guide provides a comparative overview of the analysis of this compound using ¹H NMR, ¹³C NMR, and MS, complete with experimental data and protocols for researchers and scientists.

The structural confirmation of this compound (C₃H₅BrO) relies on the complementary information provided by NMR and Mass Spectrometry. While NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry determines the molecular weight and elemental composition, and can reveal structural features through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide crucial information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule: the aldehydic proton (-CHO), the methylene protons adjacent to the carbonyl group (-CH₂-CHO), and the methylene protons adjacent to the bromine atom (-CH₂-Br).

  • Aldehydic Proton (-CHO): This proton is highly deshielded and appears as a triplet in the downfield region of the spectrum, typically between δ 9.0-10.0 ppm.[1][2][3] The triplet splitting arises from coupling with the adjacent methylene protons.

  • Methylene Protons α to Carbonyl (-CH₂-CHO): These protons are deshielded by the adjacent electron-withdrawing carbonyl group and appear as a triplet of doublets. Their chemical shift is expected in the range of δ 2.5-3.0 ppm.[1]

  • Methylene Protons α to Bromine (-CH₂-Br): These protons are deshielded by the electronegative bromine atom and are expected to resonate as a triplet in the region of δ 3.4-3.8 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit three signals corresponding to the three carbon atoms:

  • Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm.[2][4]

  • Methylene Carbon α to Carbonyl (-CH₂-CHO): This carbon will appear in the range of δ 45-55 ppm.

  • Methylene Carbon α to Bromine (-CH₂-Br): This carbon will be found in the range of δ 25-35 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound.[5] For this compound, the mass spectrum will show a characteristic pattern due to the presence of the bromine atom.

  • Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[6] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. For this compound (C₃H₅BrO), the molecular ion peaks will be observed at m/z = 136 (for ⁷⁹Br) and m/z = 138 (for ⁸¹Br). The monoisotopic mass is 135.95238 Da.[7]

  • Fragmentation Patterns: Aldehydes and halogenated compounds exhibit characteristic fragmentation patterns.[2][8] Common fragmentation pathways for this compound may include:

    • α-cleavage: Loss of the aldehydic proton (H•) to give an [M-1]⁺ ion, or loss of the formyl radical (•CHO) to give an [M-29]⁺ ion.

    • Cleavage of the C-Br bond: Loss of the bromine radical (•Br) to give an [M-79]⁺ or [M-81]⁺ ion.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for the structural elucidation of this compound, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. For this compound, a strong absorption band in the region of 1720-1740 cm⁻¹ would indicate the presence of the carbonyl group (C=O) of the aldehyde.[1][3] A characteristic C-H stretch of the aldehyde group can also be observed around 2720 cm⁻¹ and 2820 cm⁻¹.[3]

  • Gas Chromatography (GC): GC can be used to separate this compound from a mixture and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

Quantitative Data Summary

Technique Parameter Expected Value Notes
¹H NMR Chemical Shift (δ) -CHO9.0 - 10.0 ppmTriplet
Chemical Shift (δ) -CH₂-CHO2.5 - 3.0 ppmTriplet of doublets
Chemical Shift (δ) -CH₂-Br3.4 - 3.8 ppmTriplet
¹³C NMR Chemical Shift (δ) -CHO190 - 200 ppm
Chemical Shift (δ) -CH₂-CHO45 - 55 ppm
Chemical Shift (δ) -CH₂-Br25 - 35 ppm
Mass Spec. Molecular Ion (M⁺)m/z 136, 138Due to ⁷⁹Br and ⁸¹Br isotopes
[M-H]⁺m/z 135, 137
[M-CHO]⁺m/z 107, 109
[M-Br]⁺m/z 57

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Experimental Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation & Structure Confirmation Sample This compound Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Intro Sample Introduction (GC or Direct Probe) Sample->MS_Intro NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc NMR_Data 1H & 13C NMR Spectra NMR_Proc->NMR_Data Interpret Spectral Interpretation NMR_Data->Interpret MS_Ion Electron Ionization (70 eV) MS_Intro->MS_Ion MS_Ana Mass Analysis (m/z) MS_Ion->MS_Ana MS_Data Mass Spectrum MS_Ana->MS_Data MS_Data->Interpret Structure Structure Elucidation of This compound Interpret->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Head-to-Head Comparison of Bifunctional Reagents: 3-Bromopropanal and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional reagent is a critical step in the successful development of protein conjugates, antibody-drug conjugates (ADCs), and other targeted biomolecules. This guide provides an objective comparison of 3-Bromopropanal with other commonly used bifunctional crosslinkers, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

Introduction to Bifunctional Reagents

Bifunctional reagents are molecules containing two reactive functional groups, enabling the covalent linkage of two target molecules. These reagents are broadly classified as either homobifunctional, possessing two identical reactive groups, or heterobifunctional, with two different reactive groups. The choice of a bifunctional reagent depends on the specific application, including the target functional groups on the biomolecules, the desired stability of the linkage, and the overall experimental workflow.

This guide focuses on the comparison of this compound, a heterobifunctional reagent with an aldehyde and a bromo group, against other widely used classes of crosslinkers, primarily those containing N-hydroxysuccinimide (NHS) esters and maleimides.

This compound: A Unique Heterobifunctional Reagent

This compound possesses two distinct reactive moieties: an aldehyde group and a bromo group. The aldehyde can react with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. The bromo group can react with nucleophiles, most notably the thiol group of cysteine residues, via nucleophilic substitution to form a stable thioether bond. This dual reactivity allows for controlled, stepwise conjugation strategies.

Comparison of Reactive Groups and Linkage Stability

The performance of a bifunctional reagent is largely determined by the reactivity of its functional groups and the stability of the resulting covalent bond. Below is a comparative overview of the key reactive groups found in this compound and its common alternatives.

Reactive GroupTarget Functional GroupResulting LinkageStabilityKey Considerations
Aldehyde Primary Amine (e.g., Lysine)Schiff Base (reducible to secondary amine)Schiff base is reversible; reduced form is stable.Reaction is pH-dependent; requires a subsequent reduction step for stabilization.
Bromo Thiol (e.g., Cysteine)ThioetherHighly StableSlower reaction rate compared to maleimides.
NHS Ester Primary Amine (e.g., Lysine)AmideHighly StableProne to hydrolysis in aqueous solutions, especially at higher pH.
Maleimide Thiol (e.g., Cysteine)ThioetherGenerally StableCan undergo retro-Michael addition, leading to potential instability.
Pyridyl Disulfide Thiol (e.g., Cysteine)DisulfideCleavableLinkage can be cleaved by reducing agents, which can be advantageous for certain applications like drug delivery.

Experimental Data Summary

While direct, side-by-side quantitative comparisons of this compound with all other bifunctional reagents are not extensively available in the literature, data from various studies on related compounds can provide insights into their relative performance.

Reagent TypeTypical Reaction EfficiencySpecificityStability of ConjugateReference
Aldehyde-based (similar to this compound) Moderate to High (post-reduction)Good for aminesHigh (post-reduction)[1]
NHS Ester (e.g., SMCC) HighGood for aminesHigh[2]
Maleimide (e.g., SMCC) HighHigh for thiolsModerate to High[2]
Pyridyl Disulfide (e.g., SPDP) HighHigh for thiolsLow (cleavable)[3][4][5]

Note: Reaction efficiency and specificity can be highly dependent on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional reagents. Below are representative protocols for protein modification using this compound and two common heterobifunctional crosslinkers, SMCC and SPDP.

Protocol 1: Protein Modification using this compound (Two-Step Sequential Conjugation)

This protocol describes the sequential reaction of this compound, first with a cysteine-containing protein and then with a lysine-containing protein.

Materials:

  • Protein A (containing a free cysteine) in PBS, pH 7.2-7.5

  • Protein B (containing accessible lysines) in PBS, pH 7.2-7.5

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃)

  • Desalting column

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

Procedure:

  • Reaction with Cysteine:

    • Dissolve Protein A in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10-20 mM stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF).

    • Add a 10- to 20-fold molar excess of the this compound solution to the Protein A solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Removal of Excess Reagent:

    • Remove unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.

  • Reaction with Lysine:

    • To the purified aldehyde-activated Protein A, add Protein B at a desired molar ratio.

    • Prepare a fresh solution of 1 M sodium cyanoborohydride in 0.1 M NaOH.

    • Add the sodium cyanoborohydride solution to the protein mixture to a final concentration of 20 mM.

    • Incubate the reaction for 2 hours at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography to separate the cross-linked product from unreacted proteins.

Protocol 2: Protein-Protein Crosslinking using SMCC[2][6][7]

This protocol outlines the use of Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to conjugate an amine-containing protein to a sulfhydryl-containing protein.

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • SMCC

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Desalting column

Procedure:

  • Preparation of Maleimide-Activated Protein 1:

    • Dissolve Protein 1 in Conjugation Buffer.

    • Prepare a 20 mM stock solution of SMCC in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the Protein 1 solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Sulfhydryl-Containing Protein 2:

    • Immediately add the maleimide-activated Protein 1 to a solution of Protein 2 in Conjugation Buffer. A 1:1 molar ratio is a good starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the conjugate by size-exclusion chromatography.

Protocol 3: Protein-Protein Crosslinking using SPDP[3][4][5][8][9]

This protocol describes the use of N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) to create a cleavable disulfide linkage between two proteins.

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • SPDP

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.5

  • Desalting column

Procedure:

  • Preparation of Pyridyl-Disulfide Activated Protein 1:

    • Dissolve Protein 1 in Conjugation Buffer.

    • Prepare a 20 mM stock solution of SPDP in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the SPDP solution to the Protein 1 solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SPDP using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Sulfhydryl-Containing Protein 2:

    • Add the activated Protein 1 to a solution of Protein 2 in Conjugation Buffer.

    • Incubate for 1-2 hours at room temperature. The reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography.

Visualizing Experimental Workflows and Pathways

Understanding the logical flow of an experimental procedure or the biological pathway being investigated is crucial. Graphviz diagrams can provide clear visualizations of these processes.

Experimental Workflow for Two-Step Heterobifunctional Crosslinking

The following diagram illustrates a general workflow for a two-step conjugation using a heterobifunctional reagent like this compound or SMCC.

experimental_workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation to Protein B ProteinA Protein A Mix1 Incubate ProteinA->Mix1 Reagent Heterobifunctional Reagent Reagent->Mix1 ActivatedProteinA Activated Protein A Mix2 Incubate ActivatedProteinA->Mix2 Purification1 Purify (remove excess reagent) Mix1->Purification1 Purification1->ActivatedProteinA ProteinB Protein B ProteinB->Mix2 FinalConjugate Protein A-Reagent-Protein B Conjugate Purification2 Purify (remove unreacted proteins) Mix2->Purification2 Purification2->FinalConjugate ADC_MOA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Drug Cytotoxic Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Inhibition Apoptosis Apoptosis (Cell Death) Target->Apoptosis

References

A Comparative Guide to Alternatives for 3-Bromopropanal in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical factor that can significantly impact the efficiency, safety, and overall success of a synthetic route. 3-Bromopropanal, a bifunctional reagent featuring both an aldehyde and a bromo group, has traditionally been a valuable building block. However, its instability and lachrymatory nature have prompted the exploration of safer and more versatile alternatives. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate reagent for your synthetic needs.

Executive Summary

This guide evaluates the performance of this compound against its principal alternatives: acrolein, acrolein acetals, and 3-alkoxypropanals. The comparison focuses on their application in two key reaction types: Michael additions and Hantzsch pyridine synthesis. While this compound offers the advantage of direct nucleophilic substitution at the bromine-bearing carbon, its handling difficulties are a significant drawback. Acrolein emerges as a highly reactive and atom-economical alternative for conjugate additions, though its volatility and toxicity necessitate stringent safety measures. Acrolein acetals and 3-alkoxypropanals present themselves as more stable and safer surrogates, providing a controlled release of the reactive α,β-unsaturated aldehyde functionality or acting as a stable equivalent for nucleophilic additions.

Performance Comparison in Key Synthetic Transformations

The utility of this compound and its alternatives is best illustrated through their performance in common carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael Addition: Synthesis of γ-Nitroaldehydes

The Michael addition of nitroalkanes to α,β-unsaturated aldehydes is a fundamental step in the synthesis of γ-aminobutyric acid (GABA) analogs, an important class of molecules in drug discovery. The resulting γ-nitroaldehydes are key intermediates that can be further transformed into the desired bioactive compounds.

ReagentNucleophileProductYield (%)Reaction ConditionsReference
AcroleinNitromethane4-Nitrobutanal61-96%Biocatalyst (4-OT F50A), aq. buffer, rt[1]
This compoundNitromethane anion4-NitrobutanalModerate (inferred)Basic conditions (e.g., NaOEt), organic solventTheoretical

Acrolein demonstrates high efficiency in enzyme-catalyzed Michael additions, offering excellent yields and enantioselectivity when desired[1]. This approach is particularly valuable for the synthesis of chiral GABA analogs like pregabalin. While this compound can theoretically yield the same product via a nucleophilic substitution reaction with the anion of nitromethane, this route is less common and potentially less efficient due to side reactions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are precursors to a wide range of biologically active pyridine derivatives. The aldehyde component in this reaction can be varied, influencing the overall yield and substitution pattern of the product.

Aldehydeβ-KetoesterAmmonia SourceProductYield (%)Reference
Various (general)Ethyl acetoacetateAmmonium acetateSubstituted 1,4-Dihydropyridine80-96%[2]
AcroleinEthyl acetoacetateAmmonium acetate4-(Vinyl)-1,4-dihydropyridineGood (inferred)Theoretical
This compoundEthyl acetoacetateAmmonium acetate4-(2-Bromoethyl)-1,4-dihydropyridineGood (inferred)Theoretical

Note: While general Hantzsch reaction protocols report high yields with a variety of aldehydes, specific yield data for acrolein and this compound in this reaction is not extensively documented. The yields are inferred to be good based on the general robustness of the reaction.

Both acrolein and this compound can participate in the Hantzsch synthesis, leading to dihydropyridines with a vinyl or a 2-bromoethyl substituent at the 4-position, respectively. These functional handles can be valuable for further derivatization of the dihydropyridine core. The choice between the two would depend on the desired subsequent transformations.

In-Depth Look at the Alternatives

Acrolein: The Reactive and Atom-Economical Choice

Acrolein (CH₂=CHCHO) is a highly reactive α,β-unsaturated aldehyde that serves as an excellent Michael acceptor. Its primary advantage lies in its atom economy, as the entire molecule is incorporated into the product in addition reactions. However, its high volatility, flammability, and extreme toxicity require handling in a well-ventilated fume hood with appropriate personal protective equipment.

Acrolein Acetals: Stable and Controllable Surrogates

To circumvent the handling issues associated with acrolein, its acetals, such as acrolein diethyl acetal, are often employed. These compounds are more stable and less toxic. The aldehyde functionality is protected as an acetal, which can be deprotected under acidic conditions to generate the reactive α,β-unsaturated aldehyde in situ. This strategy allows for a more controlled reaction and is particularly useful in multi-step syntheses. The synthesis of acrolein diethyl acetal itself can be achieved through various methods with yields ranging from 40% to over 80%.

3-Alkoxypropanals: Stable Equivalents for Nucleophilic Addition

3-Alkoxypropanals, such as 3-methoxypropanal, can be considered as stable, non-toxic alternatives to this compound for certain applications. While they do not possess a leaving group for direct substitution, the alkoxy group can influence the reactivity of the aldehyde and participate in cyclization reactions. They are particularly useful as precursors in syntheses where the propanal backbone needs to be introduced without the complications of a reactive halide.

Experimental Protocols

General Procedure for Michael Addition of Nitromethane to Acrolein (Biocatalytic)

This protocol is adapted from a reported enzymatic Michael addition[1].

Materials:

  • Acrolein

  • Nitromethane

  • 4-Oxalocrotonate tautomerase (4-OT) F50A mutant

  • Aqueous buffer (e.g., HEPES, pH 7.5)

Procedure:

  • In a suitable reaction vessel, dissolve the 4-OT F50A enzyme in the aqueous buffer.

  • Add nitromethane to the enzyme solution.

  • Initiate the reaction by adding acrolein.

  • Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., HPLC, GC-MS).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-nitrobutanal.

General Procedure for Hantzsch Pyridine Synthesis

This is a general protocol that can be adapted for use with this compound or its alternatives.

Materials:

  • Aldehyde (e.g., this compound or acrolein)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the corresponding 1,4-dihydropyridine.

Visualizing Synthetic Pathways and Biological Relevance

Synthesis of Pregabalin via Michael Addition

The synthesis of the anticonvulsant drug pregabalin, a GABA analog, highlights the practical application of the Michael addition using an α,β-unsaturated precursor, which can be derived from an aldehyde like isovaleraldehyde.

Pregabalin_Synthesis isovaleraldehyde Isovaleraldehyde nitroalkene (E)-5-Methyl-1-nitrohex-1-ene isovaleraldehyde->nitroalkene Nitroaldol Condensation nitromethane Nitromethane nitromethane->nitroalkene michael_adduct Michael Adduct nitroalkene->michael_adduct Michael Addition michael_donor Michael Donor (e.g., malonate) michael_donor->michael_adduct pregabalin Pregabalin michael_adduct->pregabalin Hydrolysis, Decarboxylation, Reduction

Caption: Synthetic route to Pregabalin via a key Michael addition step.

GABA Receptor Signaling Pathway

GABA is the primary inhibitory neurotransmitter in the central nervous system. Its analogs, often synthesized using reagents like this compound or its alternatives, are designed to modulate the activity of GABA receptors.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT GABA_synapse GABA_synapse Vesicle->GABA_synapse Exocytosis GABA_A_R GABA_A_R GABA_synapse->GABA_A_R Binds to GABA_B_R GABA_B_R GABA_synapse->GABA_B_R Binds to GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Cl_influx Cl_influx GABA_A_R->Cl_influx Opens Cl- channel Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Leads to Inhibition Inhibition Hyperpolarization->Inhibition G_protein G_protein GABA_B_R->G_protein Activates K_efflux K_efflux G_protein->K_efflux Opens K+ channel Ca_influx_inhibition Ca_influx_inhibition G_protein->Ca_influx_inhibition Inhibits Ca2+ channel K_efflux->Hyperpolarization Ca_influx_inhibition->Inhibition

References

A Comparative Analysis of 3-Bromopropanal and Acrolein Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Bromopropanal and acrolein. The distinct structural features of these two aldehydes lead to fundamentally different reaction pathways, which are critical for applications in chemical synthesis and for understanding their respective toxicological profiles. This document summarizes their reactivity, presents comparative data in a tabular format, outlines relevant experimental protocols, and visualizes key reaction pathways and workflows.

Introduction to the Compounds

Acrolein , the simplest α,β-unsaturated aldehyde (CH₂=CHCHO), is a highly reactive and electrophilic molecule. Its reactivity is defined by the conjugated system, which includes a carbon-carbon double bond and a carbonyl group. This arrangement creates two primary electrophilic sites: the carbonyl carbon and the β-carbon. Acrolein is a ubiquitous environmental pollutant and an endogenous metabolite, and its high reactivity is linked to its significant toxicity.[1][2]

This compound (BrCH₂CH₂CHO) is a saturated aldehyde containing a bromine atom on the carbon beta to the carbonyl group (C3 position). This structure provides two distinct reactive sites: the electrophilic carbonyl carbon, typical of all aldehydes, and the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution due to bromine being a good leaving group.

Comparative Reactivity Profiles

The fundamental difference in the reactivity of acrolein and this compound stems from their structures. Acrolein's conjugated double bond favors Michael (or conjugate) addition reactions, while this compound's C-Br bond is the primary site for nucleophilic substitution reactions.

  • Acrolein: Its toxicity and biological effects are largely a consequence of its high reactivity towards biological nucleophiles.[2] It readily reacts with sulfhydryl groups (e.g., cysteine residues in proteins) and primary amino groups (e.g., lysine residues) via Michael addition and Schiff base formation, respectively.[1][3] The reaction with cysteine is particularly rapid.[1]

  • This compound: Lacking the conjugated double bond, it does not undergo Michael addition. Its reactivity is characterized by standard aldehyde reactions at the carbonyl group and nucleophilic substitution at the C3 position, where the bromide ion is displaced. Related bromo-aldehydes have been shown to be genotoxic.[4] A comparative study involving 3-aminopropanal, which can convert to acrolein, showed it to be substantially less reactive than acrolein itself, suggesting that the α,β-unsaturated system is key to high reactivity.[5]

Data Presentation

The following tables summarize the key properties and reactive behaviors of this compound and acrolein.

Table 1: Physicochemical Properties

PropertyThis compoundAcrolein
Molecular Formula C₃H₅BrO[6]C₃H₄O
Molar Mass 136.98 g/mol [6]56.06 g/mol
Structure Br-CH₂-CH₂-CHOCH₂=CH-CHO
Primary Reactive Sites Carbonyl Carbon, C-Br CarbonCarbonyl Carbon, β-Carbon

Table 2: Summary of Primary Reaction Types with Nucleophiles

Nucleophile TypePredominant Reaction with this compoundPredominant Reaction with Acrolein
Thiols (e.g., Cysteine) Nucleophilic Substitution (SN2)Michael Addition (1,4-Conjugate Addition)[1]
Amines (e.g., Lysine) Nucleophilic Substitution, Schiff Base FormationMichael Addition, Schiff Base Formation[1][3]
Enolates Aldol Addition/CondensationMichael Addition (1,4-Conjugate Addition)[7][8]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the distinct reactivity of each compound and a potential experimental workflow for their comparison.

G cluster_acrolein Acrolein Reactivity cluster_michael Michael (1,4) Addition cluster_direct Direct (1,2) Addition acrolein Acrolein (α,β-Unsaturated Aldehyde) enolate_intermediate Enolate Intermediate acrolein->enolate_intermediate Attack at β-carbon alkoxide_intermediate Alkoxide Intermediate acrolein->alkoxide_intermediate Attack at C=O carbon nu Nucleophile (Nu⁻) nu->acrolein michael_adduct Michael Adduct (β-Substituted Aldehyde) enolate_intermediate->michael_adduct Protonation direct_adduct 1,2-Adduct (Allylic Alcohol Derivative) alkoxide_intermediate->direct_adduct Protonation G cluster_3bp This compound Reactivity cluster_sn2 Nucleophilic Substitution (SN2) cluster_direct Direct (1,2) Addition bp This compound (Saturated Aldehyde) transition_state SN2 Transition State bp->transition_state Attack at C-Br carbon alkoxide_intermediate Alkoxide Intermediate bp->alkoxide_intermediate Attack at C=O carbon nu Nucleophile (Nu⁻) nu->bp substitution_product Substitution Product transition_state->substitution_product Br⁻ leaves direct_adduct 1,2-Adduct alkoxide_intermediate->direct_adduct Protonation G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Data Interpretation title Experimental Workflow: Comparative Reactivity Analysis A Solution of This compound R1 Mix this compound + Nucleophile A->R1 R3 Competition: Mix Both Aldehydes + Nucleophile A->R3 B Solution of Acrolein R2 Mix Acrolein + Nucleophile B->R2 B->R3 N Solution of Nucleophile (e.g., N-acetylcysteine) N->R1 N->R2 N->R3 Analysis Monitor reactions over time (e.g., HPLC, LC-MS) R1->Analysis R2->Analysis R3->Analysis ID Identify Products (MS/MS, NMR) Analysis->ID Quant Quantify Reactants & Products Analysis->Quant Selectivity Determine Product Ratios (from Competition Rxn) ID->Selectivity Kinetics Determine Reaction Rates (k_acrolein vs. k_3BP) Quant->Kinetics

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the integrity and reproducibility of experimental results. 3-Bromopropanal, a bifunctional molecule featuring both an aldehyde and a bromo group, is a versatile intermediate in organic synthesis. Its dual reactivity makes it a valuable building block but also susceptible to various side reactions during synthesis, necessitating rigorous purity assessment. This guide provides a comparative overview of analytical methods to determine the purity of synthesized this compound, complete with experimental protocols and data presentation.

Common Synthesis Routes and Potential Impurities

The purity of a this compound sample is intrinsically linked to its synthesis method. Understanding the synthetic pathway can help anticipate potential impurities. Common methods include:

  • Direct Bromination of Propanal: This method is often complicated by side reactions, leading to di- and tri-brominated products, as well as aldol condensation products.

  • Oxidation of 3-Bromo-1-propanol: A cleaner approach that can yield high-purity this compound, though the choice of oxidizing agent is critical to prevent over-oxidation to 3-bromopropanoic acid.

  • Acetal-Protected Synthesis: This multi-step process involves protecting the aldehyde group of a precursor like acrolein as an acetal, followed by bromination and deprotection. While often yielding a purer product, incomplete reactions at any stage can introduce impurities.[1]

Comparison of Purity Assessment Methods

A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the required accuracy, the nature of the expected impurities, and the available instrumentation.

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification.Quantitative purity, identification of volatile impurities, structural information from mass spectra.High sensitivity and specificity, excellent for separating volatile organic impurities.[2]Derivatization may be required for better volatility and stability.[2]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and interaction with a stationary phase under high pressure.Quantitative purity, detection of non-volatile impurities.Versatile, widely available, excellent for non-volatile or thermally labile compounds.[3]Aldehydes often require derivatization (e.g., with DNPH) for UV detection.[3][4]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Structural confirmation, identification of impurities, quantitative purity assessment against a known standard.[5]Provides detailed structural information, non-destructive, can provide absolute quantification without a sample-specific standard.[5][6]Lower sensitivity compared to chromatographic methods, may not detect trace impurities.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a sample, identifying functional groups present.Functional group identification (presence of C=O, C-Br).Fast, simple, good for confirming the presence of the desired functional groups.Not suitable for quantification, provides limited information on the nature of impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.Molecular weight confirmation, isotopic pattern analysis (characteristic for bromine).High sensitivity, provides molecular weight information. The presence of bromine gives a characteristic isotopic pattern.[1]Typically coupled with a separation technique (GC or LC) for complex mixtures.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the direct analysis of this compound and its volatile impurities. Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to enhance sensitivity and chromatographic peak shape.[2][7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Capillary column: A non-polar or medium-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The presence of two major isotopes for bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic M and M+2 isotopic pattern for the molecular ion and bromine-containing fragments.[1] Purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) with UV Detection (DNPH Derivatization)

Since aldehydes like this compound lack a strong chromophore for UV detection, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common and effective method.[3][4]

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • DNPH solution: 0.2% (w/v) 2,4-dinitrophenylhydrazine in acetonitrile containing 1% phosphoric acid.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • This compound sample.

Procedure:

  • Derivatization:

    • To 1 mL of a dilute solution of the synthesized this compound in acetonitrile (approximately 100 µg/mL), add 1 mL of the DNPH solution.

    • Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.

  • HPLC Conditions:

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 360 nm.

    • Gradient Elution: Start with 60% B, hold for 2 minutes, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis: The resulting hydrazone derivative is highly colored and can be readily detected by UV. Purity is calculated based on the peak area of the this compound-DNPH derivative relative to the total peak area.

Quantitative ¹H NMR Spectroscopy

This method allows for the determination of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[5][6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Internal standard of high purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Synthesized this compound.

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery between scans, which is crucial for accurate integration.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal for this compound (e.g., the aldehyde proton at ~9.8 ppm) and a signal from the internal standard.

  • Purity Calculation: The purity of the this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualized Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_evaluation Evaluation Synthesis Synthesize this compound SamplePrep Sample Preparation Synthesis->SamplePrep Crude Product Analysis Analytical Technique (GC-MS, HPLC, NMR) SamplePrep->Analysis Data Data Acquisition & Processing Analysis->Data Purity Purity Calculation Data->Purity Report Final Report Purity->Report

Caption: Workflow for the synthesis and purity assessment of this compound.

Analytical_Technique_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods GCMS GC-MS MS Mass Spectrometry GCMS->MS HPLC HPLC HPLC->MS LC-MS NMR NMR IR IR Purity Purity Assessment of this compound Purity->GCMS Volatile Impurities Purity->HPLC Non-volatile Impurities Purity->NMR Structural Confirmation & Quantification Purity->IR Functional Groups Purity->MS Molecular Weight

Caption: Comparison of analytical techniques for this compound purity.

References

A Comparative Guide to the Quantitative Analysis of 3-Bromopropanal Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Bromopropanal is a versatile bifunctional molecule offering a reactive aldehyde and a primary alkyl bromide. This dual reactivity makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and other functionalized molecules relevant to drug discovery and development. This guide provides a quantitative comparison of the major reaction pathways of this compound, including nucleophilic substitution, Wittig olefination, and aldol condensation. We present experimental data on product yields and detailed protocols to assist researchers in selecting the optimal synthetic route for their specific needs. Furthermore, we compare these direct approaches with alternative methods for synthesizing key structural motifs.

Nucleophilic Substitution Reactions

The presence of a bromine atom on a primary carbon makes this compound an excellent substrate for SN2 reactions with a variety of nucleophiles. These reactions can proceed either at the carbon bearing the bromine, leading to 3-substituted propanals, or can involve an initial reaction at the aldehyde followed by intramolecular cyclization.

Reaction with Amines: Synthesis of Azetidines

The reaction of this compound with primary amines can lead to the formation of N-substituted azetidin-3-ols via an initial nucleophilic addition to the aldehyde, followed by intramolecular cyclization. However, this reaction can be complex and may lead to a mixture of products. A more common and often higher-yielding alternative is the reaction of epichlorohydrin with a primary amine.

Reactant/MethodProductYield (%)Reference
This compound + Primary AmineN-Substituted Azetidin-3-olData not readily available-
Epichlorohydrin + DiethylamineN,N-Diethyl-3-hydroxyazetidinium salt75[1]
Epichlorohydrin + Various Amines (Flow)N-Substituted-3-hydroxyazetidinium salts51-84[1]

Experimental Protocol: Synthesis of N,N-Diethyl-3-hydroxyazetidinium salt from Epichlorohydrin [1]

To a stirred solution of diethylamine (1 equivalent, 28 mmol) in water (5 mL), epichlorohydrin (1 equivalent, 28 mmol, 2.6 g) is added dropwise at room temperature. The reaction mixture is stirred for 48 hours. The resulting solution is concentrated under vacuum to yield the N,N-(diethyl)-3-hydroxyazetidinium salt.

Alternative Pathway: Epichlorohydrin Route to Azetidines

G Epichlorohydrin Epichlorohydrin Intermediate 1-Chloro-3-(dialkylamino)propan-2-ol Epichlorohydrin->Intermediate Nucleophilic Ring-Opening Amine Primary or Secondary Amine Amine->Intermediate Azetidinium N,N-Dialkyl-3-hydroxy- azetidinium salt Intermediate->Azetidinium Intramolecular SN2 Cyclization

Caption: Synthesis of 3-hydroxyazetidinium salts from epichlorohydrin.

Reaction with Alkoxides: Synthesis of 3-Alkoxypropanals

The reaction of this compound with alkoxides, such as sodium ethoxide, is expected to yield the corresponding 3-alkoxypropanal via a Williamson ether synthesis.

ReactantProductYield (%)Reference
This compound + Sodium Ethoxide3-EthoxypropanalData not readily available-
Reaction with Thiolates: Synthesis of 3-Thiopropanals

Similar to alkoxides, thiolates are excellent nucleophiles for the displacement of the bromide in this compound, leading to the formation of 3-thiopropanals.

ReactantProductYield (%)Reference
This compound + Sodium Ethanethiolate3-(Ethylthio)propanalData not readily available-

Alternative Synthesis of Heterocyclic Cores from Epichlorohydrin

Epichlorohydrin serves as a versatile precursor for the synthesis of 3-hydroxy substituted four-membered heterocycles, often providing a more controlled and higher-yielding route compared to the direct use of this compound.

PrecursorReagentProductOverall Yield (%)Reference
EpichlorohydrinAcetic Acid, then base3-Hydroxyoxetane30-47[2][3]
EpichlorohydrinHydrogen Sulfide, then oxidation3-Hydroxythietane 1,1-dioxide--

Experimental Protocol: Synthesis of 3-Hydroxyoxetane from Epichlorohydrin [2][3]

A mixture of epichlorohydrin and glacial acetic acid in the presence of a catalytic amount of anhydrous ferric chloride is heated to form 3-chloro-2-hydroxy-1-propyl acetate. This intermediate is then treated with a base, such as sodium hydroxide, to effect intramolecular cyclization to 3-hydroxyoxetane. The product is purified by distillation.

Workflow for 3-Hydroxyoxetane Synthesis

G Epichlorohydrin Epichlorohydrin Intermediate 3-Chloro-2-hydroxy- 1-propyl acetate Epichlorohydrin->Intermediate AceticAcid Acetic Acid, FeCl3 (cat.) AceticAcid->Intermediate Oxetane 3-Hydroxyoxetane Intermediate->Oxetane Base Base (e.g., NaOH) Base->Oxetane

Caption: Two-step synthesis of 3-hydroxyoxetane from epichlorohydrin.

Carbonyl Chemistry of this compound

The aldehyde functionality of this compound allows for classic carbonyl reactions such as the Wittig olefination and aldol condensation.

Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane, would be expected to yield 4-bromo-1-butene.

ReactantProductYield (%)Reference
This compound + Ph3P=CH24-Bromo-1-buteneData not readily available-

Experimental Protocol: General Wittig Reaction

A suspension of the phosphonium salt in a suitable solvent (e.g., THF or DMSO) is treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the ylide. This compound is then added to the ylide solution, and the reaction mixture is stirred at room temperature or with gentle heating. The product is typically isolated by extraction and purified by chromatography.

Wittig Reaction Pathway

G Bromopropanal This compound Alkene 4-Bromo-1-butene Bromopropanal->Alkene Ylide Phosphorus Ylide (e.g., Ph3P=CH2) Ylide->Alkene Byproduct Triphenylphosphine oxide

Caption: Wittig olefination of this compound.

Aldol Condensation

Under basic or acidic conditions, this compound can undergo a self-aldol condensation or a crossed-aldol condensation with another carbonyl compound. The self-condensation would lead to a mixture of aldol addition and condensation products.

ReactionProductYield (%)Reference
Self-Aldol CondensationMixture of productsData not readily available-

Experimental Protocol: General Base-Catalyzed Aldol Condensation [4]

To a solution of this compound in a suitable solvent (e.g., ethanol or acetone), a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added. The reaction is stirred at room temperature or with cooling. The product is isolated by precipitation or extraction and purified by recrystallization or chromatography.

Aldol Condensation Logical Flow

G Bromopropanal1 This compound (Enolate Precursor) Enolate Enolate Bromopropanal1->Enolate Base Base Base->Enolate AldolAdduct Aldol Adduct Enolate->AldolAdduct Bromopropanal2 This compound (Electrophile) Bromopropanal2->AldolAdduct AldolCondensation Aldol Condensation Product AldolAdduct->AldolCondensation -H2O

Caption: Self-aldol condensation of this compound.

Conclusion

This compound is a valuable synthetic intermediate with diverse reactivity. While direct nucleophilic substitution on this compound offers a straightforward approach to 3-substituted propanals, alternative multi-step syntheses, particularly those starting from epichlorohydrin for the construction of four-membered heterocycles, can provide better yields and regioselectivity. The carbonyl group of this compound allows for standard transformations like the Wittig reaction and aldol condensation, further expanding its synthetic utility. The choice of the optimal synthetic strategy will depend on the desired final product, required yield, and the availability of starting materials. This guide provides a foundation for researchers to make informed decisions in the design and execution of synthetic routes involving this compound. Further investigation into the quantitative aspects of the less-documented reactions of this compound is warranted to fully exploit its synthetic potential.

References

The Versatility of 3-Bromopropanal: A Comparative Guide for Synthetic and Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

In the landscape of synthetic chemistry and drug development, the choice of building blocks is paramount to the success of a project. Among the vast array of aldehydes available to researchers, 3-Bromopropanal emerges as a uniquely versatile reagent due to its bifunctional nature. This guide provides an objective comparison of this compound against other common aldehydes, supported by experimental data, to highlight its distinct advantages in various applications.

Core Advantage: Dual-Mode Reactivity

The primary advantage of this compound lies in its possession of two distinct reactive centers: an electrophilic aldehyde carbon and an electrophilic carbon atom bearing a bromine, which is an excellent leaving group. This dual functionality allows for a diverse range of transformations, enabling its use as a linchpin in the synthesis of complex molecules and advanced biomaterials.

The aldehyde group can participate in classical carbonyl chemistry, including:

  • Reductive amination to form amines.

  • Wittig reactions to generate alkenes.

  • Condensation reactions with active methylene compounds.

  • Oxidation to a carboxylic acid.

  • Reduction to an alcohol.

Simultaneously, the C-Br bond is susceptible to nucleophilic substitution (SN2) reactions , allowing for the introduction of a wide variety of nucleophiles, such as amines, thiols, and carbanions, to form stable C-N, C-S, and C-C bonds. This orthogonal reactivity is a key differentiator from simpler aldehydes.

G cluster_start This compound cluster_aldehyde Aldehyde Reactions cluster_bromide Nucleophilic Substitution (SN2) start Br-CH₂-CH₂-CHO reductive_amination Reductive Amination start->reductive_amination R-NH₂/reductant wittig Wittig Reaction start->wittig Ph₃P=CHR condensation Condensation start->condensation CH₂(CO₂R)₂ thiol_sub Thiol Substitution (Thioether formation) start->thiol_sub R-SH amine_sub Amine Substitution (Secondary/Tertiary Amine) start->amine_sub R₂NH cyanide_sub Cyanide Substitution (Nitrile formation) start->cyanide_sub NaCN

Fig. 1: Dual reactivity pathways of this compound.

Comparison 1: Heterocyclic Synthesis

The construction of heterocyclic scaffolds is fundamental in drug discovery. This compound's ability to introduce a three-carbon chain with two electrophilic sites makes it a powerful precursor for a variety of heterocycles. In contrast, simple aldehydes like propanal lack the secondary electrophilic site for cyclization, while other functionalized aldehydes may offer less synthetic flexibility.

For instance, in the synthesis of pyrazoles, this compound can be used to first react with a nucleophile and then the aldehyde can be condensed with hydrazine. The yields for such multi-step or one-pot syntheses are often moderate to excellent.

Quantitative Data: Synthesis of Substituted Pyrazoles
Aldehyde TypeReagentsTypical Yield (%)Reference
α,β-Unsaturated AldehydesDiaryltetrazole, α-substituted acroleins54 - 56%[1]
Aromatic AldehydesTerminal alkynes, molecular iodine, hydrazines68 - 99%[2]
Various AldehydesPhenylhydrazine, malononitrile79 - 89%[3]
Aliphatic AldehydesHydrazine (via perfluoroalkylated enals)64 - 84%[4]

Note: Yields are highly substrate and condition-dependent. This table provides representative ranges from various synthetic methodologies.

Comparison 2: Bioconjugation and Crosslinking

In bioconjugation, aldehydes are used to modify proteins, typically by reacting with lysine residues or N-termini to form Schiff bases. While effective, this chemistry is often reversible. This compound offers a significant advantage by enabling the formation of stable, covalent thioether or amine linkages.

vs. Glutaraldehyde: Glutaraldehyde is a highly efficient and widely used crosslinking agent that reacts rapidly with amine groups on proteins.[5] However, its reaction mechanism is complex, often leading to polymerization and a heterogeneous mixture of products.[6] this compound provides a more defined crosslinking chemistry. Its reaction with two nucleophilic residues (e.g., two cysteines or a cysteine and a lysine) results in a linker of a precise length and structure, which is critical for applications requiring structural homogeneity.

vs. Acrolein: Acrolein is an α,β-unsaturated aldehyde that reacts very rapidly with nucleophiles, particularly the sulfhydryl groups of cysteine residues, via a Michael addition.[7][8] This reaction is often faster than nucleophilic attack on this compound. However, the resulting adduct can be reversible, and acrolein's high reactivity can lead to off-target modifications.[9] The SN2 reaction with this compound forms a more stable thioether bond and offers greater control over the reaction site, especially when preceded by the selective protection of the aldehyde group.

Performance Comparison in Bioconjugation
AldehydePrimary TargetBond TypeStabilityKey AdvantageKey Disadvantage
This compound Cysteine (SH), Lysine (NH₂)Thioether, Secondary AmineHigh (Covalent)Forms stable, defined-length crosslinks.Slower reaction kinetics than Michael addition reagents.
Glutaraldehyde Lysine (NH₂)Schiff Base & othersModerate to HighHigh crosslinking efficiency and low cost.[5]Complex reaction, can lead to product heterogeneity.[10]
Acrolein Cysteine (SH)Thioether (via Michael Add.)Reversible/ModerateVery rapid reaction with thiols.[7][8]High reactivity can lead to off-target effects; adducts can be unstable.[9]
Formaldehyde Lysine (NH₂)Schiff Base, Methylene bridgeModerateSimple, small crosslinker.Lower reaction rate compared to glutaraldehyde.[11]

Experimental Protocols

Protocol 1: Selective Protection of this compound

To leverage the nucleophilic substitution pathway without interference from the aldehyde, the carbonyl group is often protected as an acetal. This workflow is a key enabler of this compound's utility.

G A Start: This compound B Step 1: Protection (e.g., Ethylene Glycol, H⁺) A->B C Intermediate: Protected Aldehyde (2-(2-Bromoethyl)-1,3-dioxolane) B->C D Step 2: SN2 Reaction (e.g., R-SH, base) C->D E Intermediate: Substituted Product D->E F Step 3: Deprotection (Aqueous Acid, H₂O) E->F G Final Product: Functionalized Propanal F->G

Fig. 2: Workflow for selective reaction at the C-Br position.

Methodology:

  • Protection: this compound (1.0 eq) is dissolved in toluene. Ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Reaction Monitoring: The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-(2-bromoethyl)-1,3-dioxolane.

  • Nucleophilic Substitution: The protected aldehyde (1.0 eq) is dissolved in a suitable solvent like DMF. A nucleophile, such as a thiol (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (1.5 eq), are added. The reaction is stirred at room temperature until completion.

  • Deprotection: The resulting product is worked up and then treated with an aqueous acid solution (e.g., 1 M HCl in THF/water) to hydrolyze the acetal and regenerate the aldehyde functionality.

Protocol 2: Crosslinking of a Cysteine-Containing Peptide

This protocol describes the use of this compound to crosslink two thiol groups in a model peptide.

Methodology:

  • Peptide Solubilization: A cysteine-containing peptide is dissolved in a degassed reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a final concentration of 1-5 mg/mL.

  • Reducing Disulfides (Optional): If intermolecular disulfides are present, the peptide solution is pre-treated with a reducing agent like DTT, followed by removal of the reducing agent via dialysis or a desalting column.

  • Crosslinking Reaction: A stock solution of this compound in an organic solvent (e.g., DMSO) is added to the peptide solution to achieve a 10- to 50-fold molar excess of the aldehyde. The reaction is incubated at room temperature for 2-4 hours.

  • Quenching: The reaction is quenched by adding a small-molecule thiol, such as 2-mercaptoethanol, to react with any excess this compound.

  • Analysis: The reaction mixture is analyzed by SDS-PAGE to observe the formation of peptide dimers or by mass spectrometry to confirm the mass of the crosslinked product.

Conclusion

This compound offers significant advantages over other aldehydes in applications requiring more than simple carbonyl chemistry. Its dual reactivity enables the construction of complex molecular architectures and the formation of stable, well-defined covalent linkages in bioconjugation. While alternatives like glutaraldehyde may offer higher reaction rates for non-specific crosslinking, and α,β-unsaturated aldehydes provide a rapid pathway for Michael additions, this compound provides a superior level of control and synthetic versatility. For researchers in drug development and materials science, the unique properties of this compound make it an invaluable tool for creating sophisticated and robust chemical entities.

References

A Head-to-Head Comparison of Synthesis Methods for 3-Bromopropanal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. 3-Bromopropanal, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and other complex organic molecules. This guide provides a head-to-head comparison of the most common methods for synthesizing this compound, offering an objective analysis of their performance supported by experimental data and detailed protocols.

At a Glance: Comparison of this compound Synthesis Methods

MethodStarting Material(s)ReagentsYieldAdvantagesDisadvantages
Method 1: Oxidation of 3-Bromo-1-propanol 3-Bromo-1-propanolDess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), or Swern Oxidation reagentsHigh (with DMP)High selectivity, mild reaction conditions, good yields.Multi-step synthesis of the starting material may be required.
Method 2: Halogenation of Propanal Acetals Propanal Diethyl AcetalBromine or N-Bromosuccinimide (NBS), followed by acidic hydrolysisModerate to GoodAvoids side reactions associated with direct bromination of the aldehyde.Requires protection and deprotection steps, adding to the overall synthesis time.
Method 3: Direct Bromination of Propanal PropanalBromineLow to ModerateDirect, one-step reaction.Poor selectivity, formation of polybrominated byproducts and aldol condensation products.
Method 4: Hydrobromination of Acrolein AcroleinHydrogen Bromide (HBr)VariablePotentially a direct route.Prone to Markovnikov addition, yielding 2-bromopropanal as the major product. Anti-Markovnikov addition is challenging.

Method 1: Oxidation of 3-Bromo-1-propanol

This is a widely employed and often preferred method due to its high selectivity and yields. The synthesis involves two main stages: the preparation of the precursor, 3-bromo-1-propanol, and its subsequent oxidation to this compound.

Synthesis of 3-Bromo-1-propanol from 1,3-Propanediol

A common route to 3-bromo-1-propanol involves the selective monobromination of 1,3-propanediol.

Experimental Protocol:

  • Dissolve 1,3-propanediol in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of a brominating agent, such as N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine.

  • Purify the product by column chromatography to obtain 3-bromo-1-propanol.

Oxidation to this compound

Several oxidation methods can be employed, with Dess-Martin Periodinane (DMP) oxidation being a popular choice due to its mild conditions and high efficiency.[1]

Experimental Protocol (Dess-Martin Periodinane Oxidation):

  • Dissolve 3-bromo-1-propanol in a dry, inert solvent like dichloromethane.

  • Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Further purification can be achieved by vacuum distillation.

Advantages:

  • High selectivity for the primary alcohol oxidation, minimizing over-oxidation to the carboxylic acid.[2]

  • Mild reaction conditions, compatible with a variety of functional groups.

  • Generally high yields of the desired aldehyde.

Disadvantages:

  • DMP is a relatively expensive reagent.

  • The synthesis of the starting material, 3-bromo-1-propanol, adds an extra step to the overall process.

Alternative Oxidation Reagents:

  • Pyridinium Chlorochromate (PCC): A chromium-based reagent that can selectively oxidize primary alcohols to aldehydes. The reaction is typically carried out in dichloromethane.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its high yields and mild conditions but requires cryogenic temperatures and careful handling of reagents.

G 1,3-Propanediol 1,3-Propanediol 3-Bromo-1-propanol 3-Bromo-1-propanol 1,3-Propanediol->3-Bromo-1-propanol NBS, PPh₃ This compound This compound 3-Bromo-1-propanol->this compound DMP / PCC / Swern Ox.

Caption: Synthesis of this compound via Oxidation of 3-Bromo-1-propanol.

Method 2: Halogenation of Propanal Acetals

To circumvent the issues of poor selectivity in the direct bromination of propanal, a protection-bromination-deprotection strategy is often employed. The aldehyde functional group is first protected as an acetal, which is stable to the subsequent bromination conditions.

Acetal Formation

Propanal is reacted with an alcohol, typically in the presence of an acid catalyst, to form the corresponding acetal. For example, reaction with ethanol yields propanal diethyl acetal.

Experimental Protocol (Acetal Formation):

  • Combine propanal and an excess of ethanol.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate).

  • Isolate the propanal diethyl acetal by distillation.

Bromination and Deprotection

The acetal is then brominated, followed by acidic hydrolysis to regenerate the aldehyde and yield this compound.

Experimental Protocol (Bromination and Deprotection):

  • Dissolve the propanal diethyl acetal in a suitable solvent like carbon tetrachloride.

  • Add a brominating agent, such as bromine or N-bromosuccinimide (NBS), and an initiator like benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction by GC or TLC.

  • After the bromination is complete, remove the solvent under reduced pressure.

  • The crude this compound diethyl acetal is then subjected to acidic hydrolysis.[3][4][5][6][7] This is typically achieved by stirring with dilute aqueous acid (e.g., HCl or H₂SO₄).

  • Extract the product with a suitable organic solvent, wash, dry, and purify by vacuum distillation.

Advantages:

  • Significantly improves the selectivity of the bromination reaction, avoiding the formation of polybrominated byproducts.

  • The starting materials are readily available and relatively inexpensive.

Disadvantages:

  • The protection and deprotection steps add to the overall length and complexity of the synthesis.

  • The yields for each step need to be high to ensure a good overall yield.

G Propanal Propanal Propanal Diethyl Acetal Propanal Diethyl Acetal Propanal->Propanal Diethyl Acetal Ethanol, H⁺ This compound Diethyl Acetal This compound Diethyl Acetal Propanal Diethyl Acetal->this compound Diethyl Acetal Br₂ or NBS This compound This compound This compound Diethyl Acetal->this compound H₃O⁺

Caption: Synthesis of this compound via Halogenation of Propanal Acetal.

Other Considered Methods

Direct Bromination of Propanal

While seemingly the most straightforward approach, the direct bromination of propanal is often impractical for selective synthesis. The presence of the aldehyde group activates the α-protons, leading to a mixture of mono-, di-, and even tri-brominated products. Furthermore, the reaction conditions can promote aldol condensation, further reducing the yield of the desired product.

Hydrobromination of Acrolein

The addition of hydrogen bromide (HBr) to acrolein is another potential route. However, this reaction is governed by Markovnikov's rule, which predicts that the bromine atom will add to the more substituted carbon of the double bond, leading to the formation of 2-bromopropanal as the major product.[8][9] Achieving anti-Markovnikov addition to obtain this compound is challenging and typically requires radical conditions, which can be difficult to control and may lead to polymerization of the acrolein.

Conclusion

For the synthesis of this compound, the oxidation of 3-bromo-1-propanol , particularly using Dess-Martin Periodinane, stands out as the most reliable and high-yielding method. Its mild reaction conditions and high selectivity make it suitable for the preparation of this important building block, especially when high purity is required. The halogenation of propanal acetals offers a viable alternative, effectively overcoming the selectivity issues of direct bromination, albeit at the cost of additional synthetic steps. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the availability of starting materials and reagents. Direct bromination and hydrobromination of acrolein are generally less preferred due to significant challenges in controlling selectivity and achieving high yields of the desired product.

References

Safety Operating Guide

Safe Disposal of 3-Bromopropanal: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Bromopropanal, ensuring laboratory safety and environmental compliance.

This document provides comprehensive, step-by-step guidance for the safe disposal of this compound, a combustible and toxic chemical. Adherence to these procedures is critical to mitigate risks, including potential flash fires, toxicity upon inhalation, and harm to aquatic ecosystems.[1] The primary and recommended method of disposal is through an approved waste disposal plant.[1][2][3]

Immediate Safety and Logistical Information

Proper handling and storage of this compound waste are paramount to ensure safety. This includes the use of appropriate personal protective equipment (PPE), adherence to specific storage conditions, and readiness for spill response.

Personal Protective Equipment (PPE):

When handling this compound, it is mandatory to use the following PPE to prevent exposure:

  • Gloves: Wear protective gloves.[1][2]

  • Eye Protection: Use chemical safety goggles or a face shield.[1][2]

  • Clothing: A lab coat or protective clothing is required.[1][2]

  • Ventilation: All handling should occur in a well-ventilated area or under a chemical fume hood.[1][2]

Storage of Waste:

Proper storage of this compound waste is crucial to prevent accidents and environmental contamination.

  • Containers: Keep in suitable, closed, and properly labeled containers for disposal.[1][4]

  • Segregation: Do not mix with other waste streams.[2]

  • Location: Store in a well-ventilated, locked-up area, away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Absorb: Soak up the spill with an inert absorbent material, such as vermiculite or sand.[1]

  • Collect: Place the absorbent material and any contaminated clothing into a sealed, vapor-tight plastic bag for disposal.

  • Decontaminate: Wash the spill area with soap and water.

  • Seek Assistance: Contact your institution's environmental health and safety (EHS) office for guidance on final disposal.

Quantitative Data Summary

ParameterValueSource
UN Number 2344 (for Bromopropanes)[2]
Transport Hazard Class 3 (Flammable liquids)[2]
Packing Group II[2]
GHS Pictograms Flammable, Health Hazard, IrritantSafety Data Sheets
Hazard Statements H226, H315, H319, H335, H351[2]

Disposal Procedures

The mandated and primary route for the disposal of this compound is through a licensed and approved hazardous waste disposal company. On-site chemical treatment is not recommended without specific, validated protocols and approval from your institution's EHS department.

Step-by-Step Disposal Workflow:

This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Transfer waste to a compatible, labeled container ppe->container storage Store container in a designated, well-ventilated, and secure area container->storage pickup Arrange for pickup by a licensed hazardous waste contractor storage->pickup documentation Complete all necessary waste disposal documentation pickup->documentation end End: Waste safely removed for disposal documentation->end

Caption: Workflow for the collection and disposal of this compound waste.

Decision-Making for Disposal:

The following decision tree outlines the logical steps for determining the correct disposal path for this compound.

This compound Disposal Decision Tree is_waste Is the this compound considered waste? collect Collect in a labeled, sealed container for hazardous waste is_waste->collect Yes no_sewer Do NOT dispose down the drain or in regular trash no_treatment Do NOT attempt on-site chemical treatment without a validated protocol contact_ehs Contact Environmental Health & Safety for professional disposal collect->contact_ehs contact_ehs->no_sewer contact_ehs->no_treatment

Caption: Decision tree for the proper disposal route of this compound.

Experimental Protocols for Potential On-Site Treatment (For Informational Purposes Only)

The following are theoretical chemical reactions that could potentially render this compound less hazardous. These are not recommended procedures for on-site disposal and should only be attempted by qualified professionals with the appropriate engineering controls and after thorough risk assessment and validation. The primary disposal method remains collection by a licensed waste management company.

1. Oxidation to 3-Bromopropanoic Acid:

Aldehydes can be oxidized to carboxylic acids. This would convert the volatile and reactive aldehyde to a less volatile acid.

  • Reaction: Br-CH2-CH2-CHO + [O] -> Br-CH2-CH2-COOH

  • Reagents: Mild oxidizing agents could be used. However, the reaction conditions would need to be carefully controlled to avoid side reactions.

2. Reduction to 3-Bromopropanol:

Aldehydes can be reduced to their corresponding alcohols.

  • Reaction: Br-CH2-CH2-CHO + [H] -> Br-CH2-CH2-CH2OH

  • Reagents: Reducing agents such as sodium borohydride could potentially be used. This reaction is often exothermic and requires careful temperature control.

3. Adduct Formation with Sodium Bisulfite:

Aldehydes react with sodium bisulfite to form solid, water-soluble adducts. This is a common method for the purification of aldehydes and could potentially be used to sequester this compound from a solution.

  • Reaction: Br-CH2-CH2-CHO + NaHSO3 -> Br-CH2-CH2-CH(OH)SO3Na

  • Procedure: This would involve mixing an aqueous solution of sodium bisulfite with the this compound waste. The resulting solid precipitate could then be separated.

It is imperative to reiterate that these are not established disposal protocols for this compound waste and are provided for informational purposes only. The inherent hazards of this compound and the potential for uncontrolled reactions necessitate that its disposal be handled by trained professionals. Always consult with your institution's environmental health and safety department for guidance on the proper disposal of chemical waste.

References

Navigating the Safe Handling of 3-Bromopropanal: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates is paramount. 3-Bromopropanal, a valuable building block in organic synthesis, requires stringent safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Immediate Safety and Hazard Information

Globally Harmonized System (GHS) Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Acute Toxicity, Inhalation3H331: Toxic if inhaled
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects

Signal Word: Danger

UN Number: 2811 Hazard Class: 6.1 (Toxic substances)

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when working with this compound. The following PPE is mandatory to minimize exposure.[1]

Protection TypeSpecification
Hand Protection Nitrile gloves are recommended. Consider double-gloving for enhanced protection.[1]
Eye and Face Protection Chemical safety goggles are essential. A face shield should be worn in addition to goggles when there is a risk of splashing.
Respiratory Protection All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Protective Clothing A lab coat must be worn and buttoned. For procedures with a higher risk of splashing, a chemically resistant apron is advised.
Footwear Fully enclosed, chemical-resistant shoes are required.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental success.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled.

  • Transport the chemical in a secondary container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Keep the container tightly closed.

  • Store in a designated, labeled area for toxic and reactive chemicals.

3. Experimental Procedure:

  • Before starting any experiment, review the entire procedure and ensure all necessary safety equipment is readily available and in good working order.

  • Conduct all manipulations of this compound inside a certified chemical fume hood.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid direct contact with skin, eyes, and clothing.

  • Ensure proper grounding of equipment to prevent static discharge, which could be an ignition source.

Emergency Response Plan

In the event of an emergency, immediate and appropriate action is vital.

Personnel Exposure:

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.

Spill Management:

In the case of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite or sand.

  • Neutralize: Cautiously neutralize the spill with sodium bicarbonate.[1]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed and neutralized material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[1] Do not dispose of this chemical down the drain.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_Procedure Review Experimental Procedure & SDS Don_PPE Don Appropriate PPE Review_Procedure->Don_PPE Proceed if safe Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Transfer Transfer Reagent Prepare_Hood->Transfer Reaction Conduct Reaction Transfer->Reaction Workup Quench and Workup Reaction->Workup Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste Properly Segregate_Waste->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE

Caption: A flowchart outlining the necessary steps for the safe handling of this compound.

By adhering to these guidelines, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

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